molecular formula C6H4BrF2NO B1532249 5-Bromo-2-(difluoromethoxy)pyridine CAS No. 899452-26-7

5-Bromo-2-(difluoromethoxy)pyridine

Cat. No.: B1532249
CAS No.: 899452-26-7
M. Wt: 224 g/mol
InChI Key: TUKUVGKMNSUOJF-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethoxy)pyridine is a useful research compound. Its molecular formula is C6H4BrF2NO and its molecular weight is 224 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(difluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4BrF2NO/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKUVGKMNSUOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678749
Record name 5-Bromo-2-(difluoromethoxy)pyridine
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Molecular Weight

224.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899452-26-7
Record name 5-Bromo-2-(difluoromethoxy)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 899452-26-7
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(difluoromethoxy)pyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds are indispensable tools for the design of novel bioactive molecules. Among these, 5-Bromo-2-(difluoromethoxy)pyridine has emerged as a particularly valuable synthetic intermediate. Its structure uniquely combines three key features that make it highly attractive for drug development professionals: a pyridine core, a common motif in numerous pharmaceuticals; a bromine atom at the 5-position, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation; and a difluoromethoxy (-OCF₂H) group at the 2-position.

The difluoromethoxy group is a bioisostere of methoxy or hydroxyl groups but offers distinct physicochemical properties. It enhances metabolic stability, increases lipophilicity, and can modulate the pKa of the pyridine nitrogen, thereby improving cell membrane permeability and target-binding affinity.[1] This guide provides a comprehensive overview of the physical properties, synthesis, reactivity, and applications of this compound for researchers and scientists in the field.

Physicochemical and Spectroscopic Profile

The inherent properties of a chemical building block are critical for its application in synthesis. Below is a summary of the known and extrapolated physical properties of this compound.

Core Physical Properties
PropertyValue / DescriptionSource(s)
CAS Number 899452-26-7[1][2]
Molecular Formula C₆H₄BrF₂NO[1][2]
Molecular Weight 224.01 g/mol [1]
Appearance Reported as a white powder.[2]
Purity Commercially available at ≥95% purity.[2]
Melting Point Data not available. Estimated to be a low-melting solid based on related structures like 2-Bromo-5-(difluoromethyl)pyridine (m.p. 25-30 °C).
Boiling Point Data not available. Estimated based on analogs like 5-Bromo-2-fluoropyridine (162-164 °C at 750 mmHg).[3][4][5]
Density Data not available. Estimated to be >1.7 g/mL at 25 °C based on 5-Bromo-2-fluoropyridine.[3][4][5]
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. The difluoromethoxy group increases lipophilicity.[1]
Storage Store at room temperature in a dry, well-ventilated place.[2]
Spectroscopic Signature Analysis

While specific spectral data for this compound is not publicly cataloged, its structure allows for a reliable prediction of its key spectroscopic features.

  • ¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at the C-3, C-4, and C-6 positions of the pyridine ring. A characteristic triplet signal for the difluoromethoxy proton (-OCH F₂) is anticipated further downfield (typically δ 6.5-7.5 ppm) with a large coupling constant (J ≈ 70-80 Hz) due to coupling with the two fluorine atoms.

  • ¹³C NMR: The spectrum will display six signals. The carbon of the difluoromethoxy group will appear as a triplet due to C-F coupling. The five aromatic carbons will have distinct chemical shifts, with the carbon attached to bromine (C-5) and the carbon attached to the ether oxygen (C-2) being readily identifiable.

  • ¹⁹F NMR: A doublet is expected for the two equivalent fluorine atoms of the -OCF₂H group, with a coupling constant corresponding to that observed in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

Synthesis and Reactivity

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials. A common and logical approach involves the difluoromethylation of a pre-brominated pyridone.

Representative Synthesis Protocol: Difluoromethylation of 5-Bromo-2-pyridone

The introduction of the difluoromethoxy group can be achieved by reacting the corresponding pyridone with a difluoromethylating agent.

  • Starting Material Preparation: 5-Bromo-2-hydroxypyridine (also known as 5-Bromo-2-pyridone) is the key precursor.

  • Deprotonation: The pyridone is treated with a suitable base (e.g., potassium carbonate, sodium hydride) in an aprotic polar solvent like DMF or acetonitrile to generate the corresponding pyridoxide anion. This step is crucial as it activates the oxygen atom for nucleophilic attack.

  • Difluoromethylation: A difluoromethylating agent, such as 2-chloro-2,2-difluoroacetophenone or a similar electrophilic CF₂H source, is added to the reaction mixture.[6] The reaction is typically heated to drive the nucleophilic substitution.

  • Work-up and Purification: After the reaction is complete, an aqueous work-up is performed to remove inorganic salts and the solvent. The crude product is then purified using column chromatography on silica gel to yield the pure this compound.

The causality for these choices is rooted in established organic chemistry principles. The use of a strong base ensures complete deprotonation of the relatively acidic N-H of the pyridone tautomer, while a polar aprotic solvent facilitates the Sₙ2-type reaction without interfering with the nucleophile.

Reactivity and Synthetic Utility

The true value of this compound lies in its reactivity. The bromine atom at the C-5 position is primed for a variety of palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of diverse chemical moieties, a cornerstone of modern library synthesis and lead optimization in drug discovery.

G cluster_synthesis Synthesis cluster_application Application: Suzuki Coupling A 5-Bromo-2-pyridone B [Base, Solvent] Deprotonation A->B D This compound B->D C Difluoromethylating Agent C->D + F [Pd Catalyst, Base] Suzuki-Miyaura Coupling D->F D->F E Arylboronic Acid R-B(OH)₂ E->F + G Biaryl Product F->G

Caption: Synthetic workflow for this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery and Development

This compound is not an end product but a high-value intermediate. Its primary application is as a scaffold in the construction of more complex molecules with potential therapeutic or agrochemical activity.[1]

Case Study: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used reactions for forming C-C bonds.[7][8][9] The bromine atom on the pyridine ring makes this compound an excellent substrate for such transformations.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1–1.5 equiv.), and a base such as potassium carbonate or potassium phosphate (2.0–3.0 equiv.).[8][9]

  • Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a more advanced catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand.[7][10]

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio) is commonly used.[8][9]

  • Reaction Execution: Heat the reaction mixture with vigorous stirring (typically 80–110 °C) for several hours (2–24 h). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and boron-containing byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography to yield the desired biaryl compound.

This protocol enables medicinal chemists to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies, exploring how different aryl substituents affect biological activity. The pyridine scaffold is prevalent in drugs targeting kinases, ion channels, and G-protein coupled receptors.[11]

Safety and Handling

As a halogenated organic compound, this compound requires careful handling in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from analogous compounds like 5-bromo-2-fluoropyridine and other brominated pyridines provide a strong basis for safety protocols.[12][13]

  • Hazard Identification: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage and Disposal: Store in a tightly closed container in a cool, dry place away from incompatible materials. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed building block that offers significant advantages to researchers in drug discovery and chemical synthesis. The interplay between the reactive bromine handle and the modulating difluoromethoxy group on a biologically relevant pyridine core provides a powerful platform for creating novel and diverse molecular architectures. Understanding its physical properties, synthetic accessibility, and reactivity profile is key to unlocking its full potential in the development of next-generation pharmaceuticals and agrochemicals.

References

An In-depth Technical Guide to 5-Bromo-2-(difluoromethoxy)pyridine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Pyridine derivatives are integral to a multitude of biologically active molecules, offering a versatile framework that medicinal chemists can strategically functionalize to optimize the pharmacological properties of drug candidates.[1] The introduction of fluorine-containing substituents has become a particularly powerful strategy to enhance metabolic stability, binding affinity, and bioavailability.

This guide focuses on a specific, high-value building block: 5-Bromo-2-(difluoromethoxy)pyridine . The unique arrangement of a bromine atom and a difluoromethoxy group on the pyridine ring provides a dual-functionality intermediate. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of further molecular complexity, while the difluoromethoxy group acts as a lipophilic bioisostere of a hydroxyl or methoxy group, often improving the compound's pharmacokinetic profile. This technical guide provides an in-depth look at the chemical structure, synthesis, and applications of this important intermediate for researchers, scientists, and professionals in drug development.

Core Compound Profile: Chemical Structure and Physicochemical Properties

This compound is a halogenated pyridine derivative with the chemical formula C₆H₄BrF₂NO.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 899452-26-7[2]
Molecular Formula C₆H₄BrF₂NO[2]
Molecular Weight 224.01 g/mol [2]
Appearance White powder[1]
Purity ≥95% (typical)[1]

Synthesis and Manufacturing: A Protocol Rooted in Proven Chemistry

The synthesis of this compound is typically achieved through the electrophilic bromination of the precursor, 2-(difluoromethoxy)pyridine. The difluoromethoxy group at the 2-position is an ortho-para directing group, activating the pyridine ring for electrophilic substitution. The bromination is directed to the 5-position due to the electronic effects of the substituents.

A robust and scalable protocol for this transformation can be adapted from established methods for the bromination of substituted pyridines. The use of a stable, solid brominating agent like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is often preferred over liquid bromine for improved handling and safety in a laboratory and manufacturing setting.

G start Start: 2-(difluoromethoxy)pyridine bromination Electrophilic Bromination (NBS or DBDMH in solvent) start->bromination workup Aqueous Workup (e.g., Na2S2O3, NaHCO3) bromination->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification end End Product: This compound purification->end

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is based on analogous bromination reactions of activated pyridines and should be optimized for specific laboratory conditions.

Materials:

  • 2-(difluoromethoxy)pyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Dichloromethane (DCM) or Acetonitrile (ACN) as solvent

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(difluoromethoxy)pyridine and dissolve it in dichloromethane.

  • Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining bromine species.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a white solid.

Analytical Characterization: Expected Spectroscopic Data

While a publicly available, experimentally verified spectrum for this compound is not readily found, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of similar structures and known substituent effects.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃):

  • δ ~8.3 ppm (d, 1H): This signal corresponds to the proton at the C6 position, deshielded by the adjacent nitrogen atom.

  • δ ~7.8 ppm (dd, 1H): This signal is for the proton at the C4 position, showing coupling to both the C3 and C5 protons.

  • δ ~6.8 ppm (d, 1H): This represents the proton at the C3 position.

  • δ ~6.6 ppm (t, JHF ≈ 73 Hz, 1H): This characteristic triplet is due to the proton of the difluoromethoxy group, split by the two adjacent fluorine atoms.

Expected ¹³C NMR Spectrum (101 MHz, CDCl₃):

  • δ ~158 ppm: Carbon at C2, attached to the electronegative oxygen of the difluoromethoxy group.

  • δ ~145 ppm: Carbon at C6.

  • δ ~141 ppm: Carbon at C4.

  • δ ~118 ppm (t, JCF ≈ 260 Hz): The carbon of the difluoromethoxy group, appearing as a triplet due to coupling with the two fluorine atoms.

  • δ ~115 ppm: Carbon at C3.

  • δ ~112 ppm: Carbon at C5, attached to the bromine atom.

Applications in Drug Development and Agrochemicals

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The bromine at the 5-position is well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the facile introduction of aryl, heteroaryl, or amine functionalities.

The difluoromethoxy group is a key feature, often used as a bioisosteric replacement for a methoxy group. This substitution can lead to:

  • Increased Metabolic Stability: The C-F bond is stronger than the C-H bond, making the difluoromethoxy group more resistant to oxidative metabolism by cytochrome P450 enzymes.

  • Modulation of Lipophilicity: The difluoromethoxy group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Altered Conformation and Binding: The electronic properties of the difluoromethoxy group can influence the conformation of the molecule and its binding interactions with target proteins.

While specific drug candidates synthesized from this compound are often proprietary, its utility is demonstrated in numerous patents for the synthesis of inhibitors of various enzymes and receptors. For instance, related brominated pyridines are key intermediates in the synthesis of TRPA1 inhibitors for the treatment of pain and respiratory diseases.[3]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its dual functionality, combining a versatile bromine handle for cross-coupling reactions with the beneficial pharmacokinetic properties of the difluoromethoxy group, makes it a valuable tool for medicinal chemists. The synthetic route is straightforward, relying on well-established bromination chemistry, and the resulting compound is a stable, crystalline solid. As the demand for more effective and safer drugs continues to grow, the use of sophisticated, fluorinated intermediates like this compound is set to play an increasingly critical role in the future of drug discovery.

References

Spectroscopic Characterization of 5-Bromo-2-(difluoromethoxy)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 5-Bromo-2-(difluoromethoxy)pyridine (CAS No. 899452-26-7). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public domain raw spectral data for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust and predictive analysis. This approach, rooted in years of field experience, allows for a comprehensive understanding of the molecule's structural features.

Introduction

This compound is a substituted pyridine derivative of increasing interest in medicinal and agrochemical research. The presence of a bromine atom and a difluoromethoxy group on the pyridine scaffold imparts unique electronic and lipophilic properties, making it a valuable building block in the synthesis of novel bioactive molecules. Accurate structural elucidation and confirmation are paramount in the drug discovery and development process. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will delve into the expected spectroscopic signatures of this compound, providing a framework for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[1] CDCl₃ is a common choice for its relative inertness and minimal overlapping signals with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[2]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • ¹⁹F NMR Acquisition: Acquire the fluorine spectrum. ¹⁹F is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe for fluorinated compounds.[3][4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+ Spectrometer) cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Compound B Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D ¹H NMR Acquisition C->D E ¹³C NMR Acquisition C->E F ¹⁹F NMR Acquisition C->F G Fourier Transform D->G E->G F->G H Phase & Baseline Correction G->H I Integration & Peak Picking H->I J Structural Elucidation I->J

Diagram 1: General workflow for NMR data acquisition and analysis.
¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is expected to show three distinct signals for the aromatic protons and a characteristic triplet for the proton of the difluoromethoxy group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.3-8.4d1HH-6The proton at position 6 is adjacent to the nitrogen atom, leading to significant deshielding. It will appear as a doublet due to coupling with H-4.
~7.8-7.9dd1HH-4The proton at position 4 is coupled to both H-3 and H-6, resulting in a doublet of doublets.
~6.9-7.0d1HH-3The proton at position 3 is coupled to H-4 and will appear as a doublet.
~6.5-6.6t1H-OCH F₂The proton of the difluoromethoxy group is coupled to two equivalent fluorine atoms, resulting in a triplet.

This prediction is based on the analysis of similar substituted pyridines.[2]

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, one for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160-165C-2This carbon is attached to the electronegative oxygen and nitrogen atoms, causing a significant downfield shift.
~150-155C-6The carbon adjacent to the nitrogen atom is deshielded.
~140-145C-4Aromatic carbon chemical shift.
~115-120C-5The carbon bearing the bromine atom will be influenced by its electronegativity.
~110-115C-3Aromatic carbon chemical shift.
~110-115 (t)-OC HF₂The carbon of the difluoromethoxy group will be split into a triplet due to coupling with the two fluorine atoms.

Predicted values are based on general principles and data from related structures.[2]

¹⁹F NMR Spectral Data (Predicted)

The ¹⁹F NMR spectrum is a key identifier for this molecule and is expected to show a single signal.

Predicted Chemical Shift (δ, ppm)MultiplicityRationale
-80 to -95dThe two fluorine atoms of the difluoromethoxy group are chemically equivalent and will couple with the single proton, resulting in a doublet. The chemical shift is characteristic for difluoromethoxy groups attached to an aromatic ring.[5]

The chemical shift is referenced to CFCl₃. The wide chemical shift range in ¹⁹F NMR makes it highly diagnostic.[3][6]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet) is recorded first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Grind sample with KBr B Press into a thin pellet A->B C Record background spectrum B->C D Record sample spectrum (4000-400 cm⁻¹) C->D E Identify characteristic functional group absorptions D->E F Correlate with molecular structure E->F

Diagram 2: Workflow for FT-IR spectroscopic analysis.
Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchingAromatic C-H
1600-1450C=C and C=N stretchingPyridine ring
1300-1000C-O stretchingAryl-ether
1100-1000C-F stretchingDifluoromethoxy group
850-750C-H out-of-plane bendingAromatic C-H
~600-500C-Br stretchingAryl-bromide

These predictions are based on the IR spectra of similar bromopyridine derivatives.[7] The C-F stretching vibrations are typically strong and can be a prominent feature in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which often leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization method suitable for a wider range of compounds and typically results in a prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

MS_Workflow A Sample Introduction (e.g., GC, LC, Direct Infusion) B Ionization (e.g., EI, ESI) A->B C Mass Analysis (e.g., Quadrupole, TOF) B->C D Ion Detection C->D E Mass Spectrum Generation & Analysis D->E

Diagram 3: General workflow for Mass Spectrometry.
Predicted Mass Spectrum Data

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[8]

m/z ValueIonComments
223/225[M]⁺Molecular ion peak, showing a characteristic 1:1 isotopic pattern for one bromine atom.
158[M - OCHF₂]⁺Loss of the difluoromethoxy radical.
144/146[M - Br]⁺Loss of the bromine radical.
78[C₅H₄N]⁺Pyridine ring fragment.

The fragmentation pattern is predicted based on the known fragmentation of brominated heterocyclic compounds.[9][10]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By integrating fundamental principles with data from analogous compounds, we have established the expected NMR, IR, and MS spectral characteristics. This information serves as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this compound and its derivatives, ensuring confident structural verification and facilitating its application in research and development.

References

Introduction: A Modern Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of 5-Bromo-2-(difluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 899452-26-7) has emerged as a crucial heterocyclic building block in contemporary drug discovery and agrochemical synthesis.[1][2] Its structure uniquely combines three key motifs: a pyridine core, a bromine handle, and a difluoromethoxy group. This combination imparts a desirable profile of reactivity and physicochemical properties.

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[3] The bromine atom at the 5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[1][4] The difluoromethoxy (-OCF₂H) group is a bioisostere of methoxy or hydroxyl groups, offering a unique electronic signature. It is strongly electron-withdrawing and can improve metabolic stability, membrane permeability, and binding affinity by modulating the lipophilicity and pKa of the parent molecule.

This guide provides a comprehensive analysis of the reactivity and stability of this compound, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Stability

This compound is typically supplied as a stable, white crystalline solid.[2] Proper handling and storage are essential for maintaining its integrity.

PropertyValueSource
CAS Number 899452-26-7[2]
Molecular Formula C₆H₄BrF₂NO[2]
Molecular Weight 224.01 g/mol [5]
Appearance White powder[2]
Storage Store at room temperature in a dry, well-ventilated area.[2]

Stability Insights: The compound is generally stable under standard laboratory conditions. The C-O bond of the difluoromethoxy group is significantly stronger than that of a standard methoxy group, rendering it resistant to cleavage. However, like most aryl bromides, it should be protected from strong light and incompatible reagents such as strong reducing agents. Standard safety precautions, including the use of personal protective equipment, should be observed as related compounds are known to cause skin, eye, and respiratory irritation.[6]

Reactivity Profile: A Tale of Two Sites

The synthetic utility of this compound is dominated by the reactivity of the C-Br bond, with the electronically modified pyridine ring influencing the reaction outcomes.

Caption: Reactivity overview of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 5-position is the principal site of reactivity, making it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. These transformations are foundational for constructing the complex molecular architectures required for modern pharmaceuticals.[1][4]

The Suzuki-Miyaura reaction is arguably the most utilized method for generating biaryl and heteroaryl-aryl structures from this building block. It involves the coupling of the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[7]

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of palladium catalyst is critical. For electron-deficient heterocyclic halides like this one, catalysts bearing electron-rich, bulky phosphine ligands are often superior. Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) in Pd(dppf)Cl₂ stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[8] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also a reliable choice, particularly for less challenging couplings.[7]

  • Base and Solvent: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the boronic acid.[7][9] The solvent system often consists of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water to facilitate the dissolution of the inorganic base.[7][8]

G start Reactants: This compound Arylboronic Acid reagents Reagents: Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) start->reagents reaction Reaction: Heat (e.g., 80-100 °C) Inert Atmosphere (N₂ or Ar) reagents->reaction workup Aqueous Workup: Dilute with organic solvent Wash with water/brine reaction->workup purify Purification: Silica Gel Chromatography workup->purify product Product: 5-Aryl-2-(difluoromethoxy)pyridine purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

For the synthesis of arylamines, which are prevalent in pharmaceuticals, the Buchwald-Hartwig amination is the method of choice.[10] This reaction couples the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex.[11][12]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction is highly sensitive to the ligand on the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are essential for achieving high yields, especially with less reactive amines or aryl chlorides.[13] A common practice is to generate the active Pd(0) catalyst in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[13] Sodium tert-butoxide (NaOt-Bu) is the most common choice, though other bases like LHMDS or Cs₂CO₃ can be used depending on the substrate.[13]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

G start Reactants: This compound Primary or Secondary Amine reagents Reagents: Pd Pre-catalyst (e.g., Pd(OAc)₂) Phosphine Ligand (e.g., XPhos) Strong Base (e.g., NaOt-Bu) Anhydrous Solvent (e.g., Toluene) start->reagents reaction Reaction: Heat (e.g., 80-110 °C) Inert Atmosphere (N₂ or Ar) reagents->reaction workup Quench & Extract: Quench with NH₄Cl (aq) Extract with organic solvent reaction->workup purify Purification: Silica Gel Chromatography workup->purify product Product: 5-(Amino)-2-(difluoromethoxy)pyridine purify->product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient. This character is further amplified by the potent electron-withdrawing effect of the 2-(difluoromethoxy) group. This electronic profile activates the ring towards nucleophilic aromatic substitution (SNAr).

In principle, nucleophilic attack is most favored at the 2- and 4-positions (ortho and para to the nitrogen), as the resulting anionic intermediate (Meisenheimer complex) can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[14][15] While the 2-position is occupied, the 4- and 6-positions are electronically activated. However, a standard SNAr reaction requires a suitable leaving group at the site of attack. Since this compound lacks a leaving group at the 4- or 6-position, direct displacement of a hydride is not a common transformation under typical conditions. Therefore, the synthetic utility of this molecule is overwhelmingly dominated by cross-coupling at the C-Br bond.

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted and optimized for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol describes a typical procedure for the synthesis of 2-(difluoromethoxy)-5-(4-methoxyphenyl)pyridine.

Reagents and Conditions

ReagentM.W.AmountMolesEq.
This compound224.01224 mg1.01.0
4-Methoxyphenylboronic Acid151.96182 mg1.21.2
Pd(dppf)Cl₂·CH₂Cl₂816.6441 mg0.050.05
K₂CO₃138.21276 mg2.02.0
1,4-Dioxane-4.0 mL--
Water-1.0 mL--

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (224 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add 1,4-dioxane (4.0 mL) and water (1.0 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol outlines a procedure for synthesizing 4-(2-(difluoromethoxy)pyridin-5-yl)morpholine.

Reagents and Conditions

ReagentM.W.AmountMolesEq.
This compound224.01224 mg1.01.0
Morpholine87.12105 µL1.21.2
Pd(OAc)₂224.4911 mg0.050.05
XPhos476.648 mg0.100.10
NaOt-Bu96.10135 mg1.41.4
Toluene (anhydrous)-5.0 mL--

Step-by-Step Methodology:

  • To a dry, oven-baked reaction tube equipped with a magnetic stir bar, add Pd(OAc)₂ (11 mg, 0.05 mmol), XPhos (48 mg, 0.10 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add this compound (224 mg, 1.0 mmol) followed by anhydrous toluene (5.0 mL) and morpholine (105 µL, 1.2 mmol) via syringe.

  • Seal the tube tightly and place the mixture in a preheated oil bath at 100 °C. Stir vigorously for 16 hours.

  • Cool the reaction to room temperature. Carefully unseal the tube and quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to afford the desired product.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its reactivity is primarily centered on the C-Br bond, which readily participates in a host of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig aminations. The presence of the electron-deficient pyridine ring and the strongly electron-withdrawing difluoromethoxy group modulates this reactivity and imparts unique properties beneficial for drug discovery. A thorough understanding of the principles governing its reactions, including the judicious choice of catalysts, ligands, and bases, allows chemists to efficiently incorporate this scaffold into complex target molecules, accelerating the development of new therapeutics and functional materials.

References

A Senior Application Scientist's Technical Guide to 5-Bromo-2-(difluoromethoxy)pyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Chemistry

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Pyridine derivatives, in particular, are fundamental building blocks due to their prevalence in a vast array of pharmaceuticals and agrochemicals.[1][2] This guide focuses on a specific, high-value building block: 5-Bromo-2-(difluoromethoxy)pyridine .

The presence of the difluoromethoxy (-OCF₂H) group imparts unique physicochemical properties not achievable with more common substituents. It acts as a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl, thiol, or amine groups, profoundly influencing a molecule's potency, selectivity, and pharmacokinetic profile.[3] The bromine atom at the 5-position provides a versatile handle for further chemical modification, typically through cross-coupling reactions. This dual functionality makes this compound an indispensable tool for medicinal chemists aiming to fine-tune lead compounds and explore novel chemical space. This document provides an in-depth overview of its commercial availability, synthesis, quality control, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Identification

A clear understanding of a compound's fundamental properties is critical for its effective use in research and development.

PropertyValueSource(s)
CAS Number 899452-26-7[4]
Molecular Formula C₆H₄BrF₂NO[4]
Molecular Weight 224.00 g/mol
Appearance White to off-white powder/solid[4]
Typical Purity ≥95%[4]
Storage Store at room temperature or 2-8°C, protected from light and moisture[4]
SMILES C1=CC(=NC=C1Br)OC(F)F

Commercial Availability and Sourcing

This compound is available from a range of specialty chemical suppliers. Availability typically spans from milligram to multi-gram quantities, with options for bulk and custom synthesis inquiries. When sourcing this reagent, it is crucial to request a Certificate of Analysis (CoA) to verify purity and identity.

SupplierCatalog Number (Example)PurityAvailable Quantities
ChemShuttle TQU048895%1g, 5g
ENAO Chemical Co. N/A≥95%Inquire for bulk
BLD Pharm BD165817N/AInquire
Hangzhou Tianye Chem N/A95%Inquire for bulk

Note: Pricing and stock levels are subject to change. Researchers should contact suppliers directly for current information.

Synthesis and Mechanistic Considerations

The synthesis of this compound is not widely detailed in peer-reviewed literature, but a logical and established route involves the electrophilic bromination of a 2-(difluoromethoxy)pyridine precursor. The pyridine ring is electron-deficient; however, the oxygen of the difluoromethoxy group is an activating, ortho-para directing group, facilitating electrophilic substitution.

The core transformation is the selective bromination at the C-5 position, which is para to the activating difluoromethoxy group and meta to the ring nitrogen.

Synthesis_Workflow cluster_reaction Reaction Step Precursor 2-(Difluoromethoxy)pyridine Reaction Electrophilic Aromatic Substitution Precursor->Reaction Reagent Brominating Agent (e.g., NBS, Br₂) Reagent->Reaction Solvent Solvent (e.g., Acetonitrile, DCM) Solvent->Reaction Product This compound Purification Purification (Column Chromatography) Purification->Product Purified Product Reaction->Purification Crude Product

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol: Electrophilic Bromination

This protocol is a representative example based on standard bromination procedures for activated pyridine rings.[1] Researchers must adapt and optimize conditions based on their specific laboratory setup and safety protocols.

  • Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 2-(difluoromethoxy)pyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as acetonitrile or dichloromethane (approx. 0.1-0.5 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is a critical step to control the reaction's exothermicity and improve selectivity.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-30 minutes. The slow addition helps to maintain the temperature and prevent the formation of di-brominated byproducts.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine or NBS.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x volumes).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product should be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Quality Control and Analytical Characterization

Rigorous quality control is essential to ensure the material's suitability for downstream applications. Several analytical techniques should be employed for structural verification and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. A characteristic triplet signal with a J-coupling of approximately 74 Hz for the proton of the -OCF₂H group is a key diagnostic peak.

    • ¹³C NMR: The carbon spectrum will show six distinct signals. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

    • ¹⁹F NMR: The fluorine NMR will show a doublet, confirming the presence of the -CF₂H group, coupled to the single proton.

  • Mass Spectrometry (MS): GC-MS or LC-MS should be used to confirm the molecular weight (224.00 g/mol ). The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final product, typically aiming for >95% for use in sensitive applications.[4]

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex, high-value molecules.

Core Utility: A Bioisostere with a Reactive Handle

The difluoromethoxy group is a powerful bioisostere for more common functional groups like hydroxyl or thiol. Its introduction can enhance metabolic stability by blocking sites of oxidation and can increase lipophilicity, which may improve cell membrane permeability.[5] The strategic placement of the bromine atom allows for its use in a variety of cross-coupling reactions to build molecular complexity.

Application_Workflow cluster_coupling Cross-Coupling Reactions cluster_products Synthesized Derivatives cluster_downstream Downstream Applications Start 5-Bromo-2- (difluoromethoxy)pyridine Suzuki Suzuki Coupling (Boronic Acids/Esters) Start->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (Amines, Alcohols) Start->Buchwald Pd Catalyst, Base Aryl Aryl-Substituted Pyridines Suzuki->Aryl Alkynyl Alkynyl-Substituted Pyridines Sonogashira->Alkynyl Amino Amino/Alkoxy-Substituted Pyridines Buchwald->Amino Screening High-Throughput Screening Aryl->Screening Alkynyl->Screening Amino->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Leads Lead Compound Optimization SAR->Leads

Caption: Application workflow of this compound in drug discovery.

Case Study: Kinase Inhibitor Development

Pyridine scaffolds are ubiquitous in FDA-approved kinase inhibitors.[2] In a hypothetical drug discovery campaign, this compound could be used to generate a library of novel inhibitors.

  • Scaffold Elaboration: Using Suzuki or Stille coupling, a diverse range of aryl or heteroaryl groups can be installed at the 5-position.

  • SAR Exploration: The difluoromethoxy group at the 2-position can interact with the hinge region of a kinase, a common binding motif. The library of derivatives allows for rapid exploration of the structure-activity relationship (SAR) to identify substituents at the 5-position that enhance binding affinity and selectivity.

  • Property Optimization: The unique electronic properties of the -OCF₂H group can be leveraged to tune the pKa of the pyridine nitrogen, influencing solubility and off-target effects. Its metabolic stability can reduce the likelihood of rapid clearance in vivo.[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory. While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, data from closely related fluorinated and brominated pyridines suggest the following:

  • Hazard Classification: Likely classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work in a well-ventilated fume hood.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its combination of a tunable reaction site (the bromine atom) and a property-modulating functional group (the difluoromethoxy moiety) makes it a high-value building block for researchers in pharmaceuticals and materials science. By understanding its commercial sources, synthetic routes, and potential applications, scientists can effectively leverage this compound to accelerate the discovery and development of next-generation chemical entities.

References

The Strategic Application of 5-Bromo-2-(difluoromethoxy)pyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Pyridines in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and fluorine-containing moieties into molecular scaffolds has become a cornerstone of rational drug design.[1] The unique physicochemical properties imparted by fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1] Among the myriad of fluorinated building blocks, pyridines functionalized with fluorine-containing groups have garnered significant attention due to the pyridine ring's prevalence in numerous approved therapeutic agents.[2]

This technical guide focuses on a particularly valuable, yet underexplored, building block: 5-Bromo-2-(difluoromethoxy)pyridine . We will delve into the unique chemical attributes of this compound, explore its potential applications as a versatile intermediate in the synthesis of complex bioactive molecules, and provide detailed experimental protocols for its utilization in key synthetic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of this unique fluorinated pyridine in their discovery programs.

The Physicochemical Advantage: Unpacking the Difluoromethoxy Group and the Pyridine Core

The utility of this compound stems from the synergistic interplay of its constituent parts: the pyridine ring, the bromo substituent, and the difluoromethoxy group.

The Difluoromethoxy (-OCF₂H) Moiety: A Bioisostere with Enhanced Properties

The difluoromethoxy group has emerged as a substituent of significant interest in medicinal chemistry, offering a nuanced set of properties that can be exploited to overcome common drug development hurdles.[3]

  • Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group confer high resistance to oxidative metabolism, particularly by cytochrome P450 enzymes.[3] This enhanced metabolic stability can lead to a longer drug half-life, reduced clearance, and potentially a lower required therapeutic dose.

  • Lipophilicity Modulation: The -OCF₂H group is more lipophilic than a methoxy group but less so than a trifluoromethoxy group. This intermediate lipophilicity provides a valuable tool for fine-tuning the overall lipophilicity of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Hydrogen Bonding Capability: The hydrogen atom of the difluoromethoxy group can act as a hydrogen bond donor, a feature not present in the methoxy or trifluoromethoxy analogues. This allows it to serve as a bioisostere for hydroxyl and thiol groups, potentially maintaining key interactions with biological targets while improving metabolic stability.[3]

  • Electronic Effects: The difluoromethoxy group is weakly electron-withdrawing, which can influence the pKa of nearby functional groups and modulate interactions with target proteins.

The 5-Bromo-2-substituted Pyridine Scaffold: A Versatile Synthetic Handle

The arrangement of the bromo and difluoromethoxy groups on the pyridine ring provides two distinct points for chemical modification, allowing for the sequential and regioselective introduction of molecular diversity.

  • The 5-Bromo Position: The bromine atom at the 5-position is an excellent handle for transition metal-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents.

  • The 2-Difluoromethoxy Position: The 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity can be exploited to introduce various nucleophiles, further expanding the accessible chemical space.

Core Applications in Medicinal Chemistry: A Gateway to Novel Scaffolds

The true potential of this compound lies in its application as a versatile starting material for the synthesis of complex, biologically active molecules. Its strategic functionalization allows for the construction of novel scaffolds with desirable drug-like properties.

Synthesis of a Piperidinylpyrazolopyridine Derivative: A Case Study

A notable example of the application of this compound is found in the synthesis of a piperidinylpyrazolopyridine derivative, as disclosed in patent US9150575B2.[4] This synthesis highlights the utility of the bromo-substituent as a key reactive site for the introduction of a pyrazole moiety.

Reaction Scheme:

G This compound This compound Intermediate Pyrazolyl-2-(difluoromethoxy)pyridine This compound->Intermediate Suzuki-Miyaura Coupling Final_Product Piperidinylpyrazolopyridine Derivative Intermediate->Final_Product reagents1 Pyrazolylboronic ester, Pd catalyst, Base reagents2 Further synthetic steps

Caption: Synthetic route to a piperidinylpyrazolopyridine derivative.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for key transformations involving this compound. These protocols are based on established literature procedures for similar substrates and serve as a starting point for optimization in specific applications.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids or their esters.[1][5][6]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, boronic acid/ester, base, and Pd catalyst in a reaction vessel. B Add anhydrous solvent under inert atmosphere. A->B C Heat the reaction mixture with stirring for the specified time. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool to room temperature and quench the reaction. D->E F Perform aqueous work-up and extract the product with an organic solvent. E->F G Dry the organic layer, concentrate, and purify by column chromatography. F->G

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

Reagent/MaterialTypical Molar Equivalents
This compound1.0
Aryl/Heteroaryl Boronic Acid or Ester1.1 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))0.02 - 0.10
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)2.0 - 3.0
Anhydrous Solvent (e.g., Dioxane, Toluene, DMF)-
Inert Gas (Nitrogen or Argon)-

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the aryl/heteroaryl boronic acid or ester (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-(difluoromethoxy)pyridine.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of this compound with a range of primary and secondary amines.[7][8][9]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, amine, base, Pd catalyst, and ligand in a reaction vessel. B Add anhydrous solvent under inert atmosphere. A->B C Heat the reaction mixture with stirring for the specified time. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool to room temperature and quench the reaction. D->E F Perform aqueous work-up and extract the product with an organic solvent. E->F G Dry the organic layer, concentrate, and purify by column chromatography. F->G

Caption: Workflow for Buchwald-Hartwig amination.

Materials:

Reagent/MaterialTypical Molar Equivalents
This compound1.0
Primary or Secondary Amine1.1 - 1.5
Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)0.01 - 0.05
Phosphine Ligand (e.g., Xantphos, BINAP, RuPhos)0.02 - 0.10
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)1.5 - 2.5
Anhydrous Solvent (e.g., Toluene, Dioxane)-
Inert Gas (Nitrogen or Argon)-

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., Xantphos, 0.04 eq.), and the base (e.g., NaOt-Bu, 1.5 eq.) to an oven-dried reaction vessel.

  • Add the anhydrous solvent (e.g., toluene), followed by the amine (1.2 eq.).

  • Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-2-(difluoromethoxy)pyridine derivative.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis of novel derivatives from this compound can be confirmed through various analytical techniques. Below is a table of expected data for a representative Suzuki-Miyaura coupling product.

Table 1: Characterization Data for a Representative 5-Aryl-2-(difluoromethoxy)pyridine

PropertyExpected Data
Appearance White to off-white solid
Yield 60-95% (highly dependent on substrate and reaction conditions)
¹H NMR Pyridine protons: Signals in the aromatic region (δ 7.5-8.5 ppm). -OCF₂H proton: A characteristic triplet around δ 6.5-7.5 ppm with a JHF coupling of approximately 70-80 Hz. Aryl protons: Signals corresponding to the coupled aryl group.
¹³C NMR Pyridine carbons: Signals in the aromatic region (δ 110-160 ppm). -OCF₂H carbon: A triplet around δ 115-125 ppm with a JCF coupling of approximately 240-260 Hz. Aryl carbons: Signals corresponding to the coupled aryl group.
Mass Spectrometry Molecular ion peak corresponding to the calculated exact mass of the product.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for medicinal chemistry. Its unique combination of a reactive bromine handle for cross-coupling reactions and a metabolically stable, lipophilicity-modulating difluoromethoxy group provides a powerful tool for the synthesis of novel and diverse molecular scaffolds. The ability to perform regioselective Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the systematic exploration of chemical space around the pyridine core, facilitating the optimization of lead compounds in drug discovery programs. As the demand for novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic application of unique fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 5-Bromo-2-(difluoromethoxy)pyridine in the Synthesis of GLP-1 Receptor Agonist Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Glucagon-like peptide-1 (GLP-1) receptor agonists represent a cornerstone in the management of type 2 diabetes and obesity, with recent research focusing on enhancing their pharmacokinetic profiles and therapeutic efficacy.[1][2] The strategic incorporation of unique chemical moieties is a key aspect of this endeavor. This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 5-Bromo-2-(difluoromethoxy)pyridine. We explore the rationale behind employing the difluoromethoxy group as a valuable bioisostere and provide detailed, field-proven protocols for its incorporation into more complex molecular frameworks via palladium-catalyzed cross-coupling reactions. The methodologies discussed herein are fundamental for constructing novel linker regions or side-chain modifications essential for developing next-generation, long-acting GLP-1 receptor agonists.

Introduction: The Evolving Landscape of GLP-1 Agonist Development

The therapeutic landscape for metabolic diseases has been revolutionized by the advent of GLP-1 receptor agonists like Semaglutide, Liraglutide, and Tirzepatide.[3][4][5] These peptide-based drugs mimic the action of the endogenous incretin hormone GLP-1, stimulating glucose-dependent insulin secretion, suppressing glucagon release, and promoting satiety.[6][7] However, native peptides suffer from a very short biological half-life, necessitating chemical modifications to prevent metabolic degradation and extend their duration of action.[8]

Modern medicinal chemistry strategies focus on enhancing the drug-like properties of these peptides, often through the attachment of lipidated side chains or other non-peptidic fragments.[4][9][10] The incorporation of fluorinated functional groups has become a particularly powerful strategy in this context. Fluorine's unique properties can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[11][12][13] This guide focuses specifically on the synthetic application of this compound, a versatile building block for introducing a fluorinated heterocyclic moiety into potential GLP-1 agonist candidates.

The Difluoromethoxy Pyridine Moiety: A Strategic Asset in Drug Design

The selection of this compound as a building block is rooted in the advantageous physicochemical properties conferred by both the pyridine ring and the difluoromethoxy group.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450.[12][14] Replacing a metabolically labile methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic pathway, thereby increasing a drug's half-life and systemic exposure.[14]

  • Bioisosterism and Hydrogen Bonding: The difluoromethoxy (-OCF₂H) group is a fascinating bioisostere. While it can replace a methoxy group to enhance stability, its weakly acidic proton allows it to function as a "lipophilic hydrogen bond donor."[15][16] This enables it to mimic the hydrogen bonding interactions of hydroxyl (-OH) or thiol (-SH) groups, potentially preserving or enhancing binding affinity to a biological target, while simultaneously increasing lipophilicity to improve membrane permeability.[14][17]

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of the pyridine nitrogen, influencing its charge state at physiological pH and altering its interactions with target receptors or drug transporters.[11][14]

The bromine atom at the 5-position provides a reactive handle for predictable and efficient modification, making this scaffold ideal for incorporation into larger molecules using robust and scalable cross-coupling methodologies.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond of this compound is readily functionalized using palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis due to their reliability, functional group tolerance, and broad substrate scope. We present detailed protocols for two of the most powerful transformations: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

Principle: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a foundational method for constructing biaryl scaffolds common in medicinal chemistry.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄) and a phosphine ligand is used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base like potassium carbonate or phosphate is required to activate the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center.[18]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is often used. Water helps to dissolve the inorganic base and facilitate the reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (K₂CO₃) B Add Catalyst System: - Pd(PPh₃)₄ A->B C Add Solvents: - Dioxane/Water B->C D Inert Atmosphere: Purge with N₂ or Ar C->D E Heat Reaction: Stir at 80-100 °C D->E F Monitor Progress: TLC or LC-MS E->F G Quench & Extract: Add water, extract with EtOAc F->G H Dry & Concentrate: Dry organic layer (Na₂SO₄), remove solvent G->H I Purify: Silica Gel Chromatography H->I

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Principle: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[19] It is exceptionally useful for synthesizing arylamines and is a key method for attaching the pyridine scaffold to amine-containing linkers or amino acid derivatives.[20][21]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction requires a more specialized catalyst system. A palladium precursor like Pd₂(dba)₃ is combined with a sterically hindered phosphine ligand (e.g., Xantphos, SPhos). The bulky ligand promotes the reductive elimination step, which is crucial for forming the C-N bond and turning over the catalyst.[20][22]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is used to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[21]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic intermediates.

Buchwald_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Solids: - this compound - Amine - Base (Cs₂CO₃) - Pd₂(dba)₃ & Ligand B Add Anhydrous Solvent: - Toluene or Dioxane A->B C Seal & Heat: Stir at 100-110 °C B->C D Monitor Progress: LC-MS C->D E Cool & Filter: Dilute with EtOAc, filter through Celite D->E F Concentrate: Remove solvent under reduced pressure E->F G Purify: Silica Gel Chromatography F->G

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Step-by-Step Protocol:

  • Reaction Setup (Inert Atmosphere): In a glovebox, add this compound (1.0 mmol, 1.0 equiv), the desired primary or secondary amine (1.1 mmol, 1.1 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%), and Xantphos (0.05 mmol, 5 mol%) to a dry Schlenk tube with a stir bar.

  • Solvent Addition: Remove the tube from the glovebox, place it under an inert atmosphere, and add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 6-18 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium salts and the base.

  • Concentration: Wash the Celite® pad with additional ethyl acetate. Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the desired N-aryl product.

Mechanistic Insights: The Catalytic Cycles

Understanding the underlying mechanisms is crucial for troubleshooting and optimization. Both reactions proceed via a classic palladium-catalyzed cycle involving oxidative addition, transmetalation (Suzuki) or amine coordination/deprotonation (Buchwald-Hartwig), and reductive elimination.

Catalytic_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂-Br Pd0->OA_Complex Oxidative Addition (Ar-Br) TM_Complex Ar-Pd(II)L₂-R' OA_Complex->TM_Complex Transmetalation (Suzuki) or Amine Binding (Buchwald) TM_Complex->Pd0 Reductive Elimination Product_Complex Ar-R' TM_Complex->Product_Complex

Caption: A simplified catalytic cycle for Pd-catalyzed cross-coupling.

Data Presentation: Characterization of Products

Successful synthesis must be confirmed through rigorous analytical characterization. The following table provides expected data for hypothetical products derived from the protocols above.

Reaction ProductStructureMethodExpected YieldPurity (HPLC)Key Characterization Data (Hypothetical)
Product 1 2-(Difluoromethoxy)-5-phenylpyridineSuzuki75-90%>98%¹H NMR (CDCl₃): δ 8.4 (s, 1H), 7.4-7.6 (m, 6H), 6.9 (d, 1H), 6.6 (t, ¹JHF=73 Hz, 1H). MS (ESI+): m/z 236.08 [M+H]⁺.
Product 2 N-benzyl-5-(2-(difluoromethoxy)pyridin-5-yl)amineBuchwald-Hartwig70-85%>97%¹H NMR (CDCl₃): δ 8.1 (s, 1H), 7.2-7.4 (m, 6H), 6.8 (d, 1H), 6.5 (t, ¹JHF=73 Hz, 1H), 4.4 (s, 2H). MS (ESI+): m/z 265.11 [M+H]⁺.

Conclusion

This compound is a high-value, strategic building block for modern medicinal chemistry. Its unique combination of a metabolically robust, hydrogen-bond-donating difluoromethoxy group and a versatile pyridine core makes it an excellent candidate for incorporation into complex molecules. The detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provided in this note offer reliable and scalable methods for utilizing this intermediate in the synthesis of novel scaffolds. These methods are directly applicable to the development of next-generation GLP-1 receptor agonists and other therapeutic agents where enhanced pharmacokinetic properties are desired.

References

Suzuki coupling reactions with 5-Bromo-2-(difluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 5-Bromo-2-(difluoromethoxy)pyridine

Application Note & Protocol

Introduction: The Strategic Value of the Difluoromethoxy Group and its Pyridyl Scaffold

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of molecular design, used to fine-tune the metabolic stability, lipophilicity, and binding interactions of drug candidates.[1] Among the array of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely valuable substituent. It acts as a lipophilic hydrogen bond donor, a rare and powerful characteristic that allows it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, often with significantly improved metabolic stability due to the strength of the carbon-fluorine bonds.[2][3] Unlike the more common methoxy group, the -OCF₂H moiety can block metabolic O-demethylation while introducing hydrogen-bond donating capabilities.[1]

This compound is a key building block that allows for the efficient introduction of this strategic group onto a versatile heteroaromatic core. The pyridine ring itself is a privileged structure in pharmaceuticals, and its functionalization is of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds, celebrated for its mild conditions and broad functional group tolerance.[4][5] This guide provides a comprehensive technical overview, detailed protocols, and field-proven insights for successfully employing this compound in Suzuki-Miyaura coupling reactions, enabling researchers to construct novel molecular architectures for drug discovery and development.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid or its ester) and an organic halide.[5] The catalytic cycle is a well-understood process that comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][6]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate. The electron-deficient nature of the pyridine ring generally facilitates this step compared to more electron-rich aryl halides.[7]

  • Transmetalation : A base is required to activate the boronic acid, forming a more nucleophilic boronate species ("ate" complex).[5][8] This complex then transfers its organic group to the Pd(II) center, displacing the bromide ligand.

  • Reductive Elimination : The two organic groups on the palladium center—the pyridyl moiety and the group from the boronic acid—couple and are expelled from the coordination sphere. This step forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX 5-Bromo-2-(OCF₂H)Pyridine (R¹-X) ArX->OxAdd PdII_Int1 L₂Pd(II)(R¹)(X) OxAdd->PdII_Int1 Transmetalation Transmetalation PdII_Int1->Transmetalation Base Base (e.g., K₃PO₄) Boronic R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ (Boronate Complex) Boronic->Boronate + Base Boronate->Transmetalation PdII_Int2 L₂Pd(II)(R¹)(R²) Transmetalation->PdII_Int2 RedElim Reductive Elimination PdII_Int2->RedElim RedElim->Pd0 Product Product (R¹-R²) RedElim->Product Experimental_Workflow start Setup reagents 1. Add Solids: - 5-Bromo-2-(OCF₂H)pyridine - Boronic Acid - Base (e.g., K₃PO₄) start->reagents atmosphere 2. Inert Atmosphere: Evacuate and backfill flask with Argon/Nitrogen (3x) reagents->atmosphere catalyst 3. Add Catalyst/Ligand: (e.g., Pd(dppf)Cl₂) atmosphere->catalyst solvents 4. Add Degassed Solvents: (e.g., Dioxane/H₂O) catalyst->solvents reaction 5. Reaction: Heat to 80-100 °C with vigorous stirring solvents->reaction monitoring 6. Monitor Progress: (TLC or LC-MS) reaction->monitoring workup 7. Work-up: Cool, dilute with EtOAc, wash with H₂O/brine monitoring->workup purification 8. Purification: Dry, concentrate, and purify via column chromatography workup->purification end Characterize Product purification->end

References

Buchwald-Hartwig amination of 5-Bromo-2-(difluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Buchwald-Hartwig Amination of 5-Bromo-2-(difluoromethoxy)pyridine

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide provides a detailed examination and a robust protocol for the , a heteroaromatic building block of significant interest. The presence of the electron-withdrawing difluoromethoxy group and the pyridine nitrogen introduces specific electronic considerations that necessitate careful optimization of the catalytic system. This document offers researchers and drug development professionals a comprehensive resource, blending mechanistic insights with practical, field-proven protocols to ensure successful and reproducible outcomes.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination facilitates the coupling of an amine with an aryl halide. The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] The generally accepted mechanism proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5]

  • Oxidative Addition : The active Pd(0) catalyst, stabilized by phosphine ligands, inserts into the carbon-bromine (C-Br) bond of the this compound. This is often the rate-determining step and forms a Pd(II) intermediate.[5] The reactivity order for aryl halides typically follows I > Br > OTf > Cl.[6]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.[7]

  • Reductive Elimination : The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[6]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition + Ar-X Amido_Complex L-Pd(II)(Ar)(NR'R'') Amido Complex OA_Complex->Amido_Complex Amine Coordination & Deprotonation + HNR'R'', + Base Amido_Complex->Pd0 Reductive Elimination Product N-Aryl Amine (Ar-NR'R'') Amido_Complex->Product Product Release ArX This compound (Ar-X) Amine Amine (HNR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters for Reaction Optimization

The success of the amination of this compound is highly dependent on the careful selection of the catalyst system, base, and solvent. The substrate is an electron-deficient heteroaryl bromide, which influences the choice of these parameters.

ParameterRecommended ChoiceRationale & Causality
Palladium Precatalyst Pd₂(dba)₃ or [Pd(allyl)Cl]₂These are common, air-stable Pd(0) and Pd(II) sources, respectively, that readily form the active Pd(0) catalyst in situ.[8][9] Pd(II) precursors require reduction, which can be accomplished by the phosphine ligand.[6]
Phosphine Ligand Biaryl Monophosphine Ligands (e.g., XPhos, RuPhos)The electron-deficient nature of the pyridine ring benefits from electron-rich, bulky monophosphine ligands. These ligands promote fast oxidative addition and reductive elimination while preventing catalyst deactivation.[1][8] XPhos is particularly effective for coupling with heteroaryl halides.[8]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) or Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃)Strong bases like NaOtBu are highly effective for deprotonating a wide range of amines.[10] However, if the amine coupling partner contains base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ are preferred, though they may require higher reaction temperatures.[11][12]
Solvent Anhydrous, degassed polar aprotic or aromatic solvents (e.g., 1,4-Dioxane, Toluene, THF)Solvent choice impacts the solubility of reagents and the stability of catalytic intermediates.[6] Toluene and dioxane are widely used and effective.[13] It is critical to use anhydrous and degassed solvents to prevent catalyst poisoning and ensure reproducibility.[14]
Temperature 80–110 °CReaction temperatures in this range are typically required to drive the reaction to completion, especially when using weaker bases.[10] The optimal temperature should be determined empirically for each specific amine coupling partner.

Detailed Experimental Protocol

This protocol provides a general procedure for the amination of this compound with a generic primary or secondary amine. Safety Note: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents:
  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4-5 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:
  • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[15]

  • Reagent Addition : Under a positive pressure of inert gas, add the base (e.g., NaOtBu), followed by this compound, and the amine coupling partner.

  • Solvent Addition : Add the anhydrous, degassed solvent via syringe. The total volume should be sufficient to create a 0.1–0.2 M solution with respect to the limiting reagent.[15]

  • Reaction Execution : Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring Progress : Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting material is consumed.[16]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.[15]

  • Purification : Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 5-amino-2-(difluoromethoxy)pyridine product.

Experimental Workflow Diagram

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.[11][14][17]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed precatalyst or ligand). 2. Insufficiently anhydrous/degassed solvent or reagents. 3. Base is not strong enough or has degraded. 4. Reaction temperature is too low.1. Use fresh, high-quality catalyst and ligand. Consider using a pre-formed catalyst. 2. Ensure all glassware is oven-dried. Use freshly distilled/purchased anhydrous solvent and degas thoroughly. 3. Use a fresh bottle of base. Consider switching to a stronger base (e.g., from K₃PO₄ to NaOtBu). 4. Increase the reaction temperature in 10 °C increments.
Formation of Side Products 1. Hydrodehalogenation : Replacement of the bromine with hydrogen. 2. Diarylation (if using a primary amine).1. This can be caused by moisture or β-hydride elimination. Ensure anhydrous conditions. A different ligand may be required to favor reductive elimination.[1] 2. Adjust the stoichiometry to use a slight excess of the aryl bromide relative to the primary amine. A bulkier ligand may also improve selectivity for monoarylation.
Inconsistent Results 1. Oxygen contamination leading to catalyst deactivation. 2. Variable quality of reagents or solvents. 3. Inefficient stirring, especially with heterogeneous bases.1. Improve the inert atmosphere technique (e.g., ensure a good seal, maintain positive pressure). 2. Use reagents and solvents from trusted suppliers and store them properly. 3. Ensure vigorous stirring to maintain a good suspension of the base.

Conclusion

The is a highly effective method for synthesizing valuable aminopyridine derivatives. Success relies on a rational approach to selecting the reaction components, with particular attention paid to the use of bulky, electron-rich phosphine ligands and rigorously maintained inert, anhydrous conditions. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for chemists to effectively implement this transformation, paving the way for applications in medicinal chemistry and materials science.

References

Application Notes and Protocols for 5-Bromo-2-(difluoromethoxy)pyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Agrochemical Design

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, prized for its metabolic stability and ability to interact with a wide range of biological targets.[1][2][3] The introduction of fluorine-containing functional groups, such as the difluoromethoxy group (-OCHF₂), has become a leading strategy in the design of new active ingredients. This is due to the unique physicochemical properties that fluorine imparts, including increased metabolic stability, enhanced binding affinity to target enzymes, and improved bioavailability.[4] 5-Bromo-2-(difluoromethoxy)pyridine has emerged as a highly valuable and versatile building block in this context, serving as a key intermediate for the synthesis of a new generation of potent fungicides.

The strategic placement of the bromine atom at the 5-position makes it an ideal handle for palladium-catalyzed cross-coupling reactions, which are instrumental in modern synthetic chemistry for the construction of complex molecular architectures from simpler precursors. This allows for the efficient linkage of the difluoromethoxypyridine core to other pharmacologically important moieties, enabling the exploration of novel chemical space in the quest for more effective and environmentally benign crop protection solutions.

Core Application: Synthesis of Novel Pyridine-Pyrazole Carboxamide Fungicides

A primary application of this compound is in the synthesis of novel pyridine-pyrazole carboxamide fungicides. This class of compounds has garnered significant attention due to their potent and broad-spectrum activity against a variety of plant pathogenic fungi. Many of these fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs), a critical mode of action that disrupts the fungal respiratory chain, leading to cell death.[5][6]

The general synthetic strategy involves a two-step process:

  • Suzuki-Miyaura Cross-Coupling: The bromine atom of this compound is coupled with a pyrazole-containing boronic acid or boronate ester. This reaction forms the core bi-heterocyclic scaffold of the target fungicide.

  • Amidation: The ester or carboxylic acid functionality on the pyrazole ring is then converted to an amide, which is often crucial for the compound's biological activity.

Causality in Experimental Design: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the reaction of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids. The selection of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

  • Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, is the active catalyst. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts derived from palladium(II) acetate with phosphine ligands are commonly employed due to their robustness and efficiency.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are essential for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.

  • Base: A base, typically potassium carbonate or potassium phosphate, is required to activate the boronic acid and facilitate the transmetalation step.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reaction components.

Experimental Protocols

Protocol 1: Synthesis of a Pyridine-Pyrazole Intermediate via Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura coupling of this compound with a commercially available pyrazole boronic acid ester to synthesize a key fungicide intermediate.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents Reactant1 This compound Product 2-(Difluoromethoxy)-5-(1-methyl-1H-pyrazol-4-yl)pyridine Reactant1->Product Suzuki-Miyaura Coupling Reactant2 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Reactant2->Product Catalyst Pd(PPh₃)₄ Catalyst->Product Base K₂CO₃ Base->Product Solvent 1,4-Dioxane / H₂O Solvent->Product

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

ReagentCAS NumberMolecular WeightMoles (mmol)Amount
This compound899452-26-7224.011.0224 mg
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole761440-52-2222.081.2266 mg
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.0558 mg
Potassium Carbonate (K₂CO₃)584-08-7138.212.0276 mg
1,4-Dioxane (anhydrous)123-91-188.11-8 mL
Water (degassed)7732-18-518.02-2 mL

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol), and Potassium Carbonate (2.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon). Repeat this process three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-(Difluoromethoxy)-5-(1-methyl-1H-pyrazol-4-yl)pyridine.

Expected Outcome:

The Suzuki-Miyaura coupling is generally a high-yielding reaction. A successful reaction should provide the desired product in good to excellent yield (typically >80%) as a solid or oil after purification. The purity should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Pyridine-Pyrazole Carboxamide Fungicide

This protocol describes the conversion of the intermediate from Protocol 1 to a final carboxamide fungicide through hydrolysis of a precursor ester followed by amidation.

Workflow Diagram:

Amidation_Workflow Start Pyridine-Pyrazole Intermediate (from Protocol 1) Hydrolysis Ester Hydrolysis (LiOH, THF/H₂O) Start->Hydrolysis Acidification Acidification (aq. HCl) Hydrolysis->Acidification Carboxylic_Acid Pyridine-Pyrazole Carboxylic Acid Acidification->Carboxylic_Acid Activation Carboxylic Acid Activation (SOCl₂, cat. DMF) Carboxylic_Acid->Activation Activated_Acid Acid Chloride Intermediate Activation->Activated_Acid Amidation Amidation (Substituted Aniline, Et₃N, DCM) Activated_Acid->Amidation Final_Product Final Pyridine-Pyrazole Carboxamide Fungicide Amidation->Final_Product

Caption: Workflow for the synthesis of a pyridine-pyrazole carboxamide fungicide.

Materials:

  • Pyridine-Pyrazole intermediate with an ester group (e.g., ethyl 1-methyl-4-(2-(difluoromethoxy)pyridin-5-yl)-1H-pyrazole-3-carboxylate)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Substituted aniline (e.g., 2-chloroaniline)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

Part A: Ester Hydrolysis

  • Dissolve the pyridine-pyrazole ester intermediate (1.0 mmol) in a mixture of THF (10 mL) and water (5 mL).

  • Add lithium hydroxide (2.0 mmol) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water (10 mL) and acidify to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the corresponding carboxylic acid.

Part B: Amidation

  • Suspend the pyridine-pyrazole carboxylic acid (1.0 mmol) in dichloromethane (10 mL).

  • Add a catalytic amount of DMF (1-2 drops) followed by the dropwise addition of thionyl chloride (1.2 mmol).

  • Stir the mixture at room temperature for 2-3 hours until a clear solution is formed.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in dichloromethane (10 mL) and cool the solution to 0 °C.

  • Add the substituted aniline (1.1 mmol) followed by the dropwise addition of triethylamine (1.5 mmol).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with 1M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final pyridine-pyrazole carboxamide fungicide.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the efficient construction of complex pyridine-based fungicides. The protocols provided herein offer a robust framework for researchers in the field of agrochemical synthesis to explore the potential of this important building block in the development of next-generation crop protection agents.

References

Application Note & Protocol: Synthesis of 2-(Difluoromethoxy)-5-bromopyridine via Difluorocarbene Insertion

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The difluoromethoxy (-OCF₂H) group is a critical pharmacophore in modern drug discovery, valued for its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa. This document provides a comprehensive, field-tested protocol for the O-difluoromethoxylation of 5-bromopyridin-2-ol to synthesize 2-(difluoromethoxy)-5-bromopyridine. The described method is based on the in-situ generation of difluorocarbene from a stable precursor, sodium chlorodifluoroacetate, which subsequently reacts with the pyridinol. This application note offers a detailed experimental procedure, mechanistic insights, safety considerations, and data interpretation guidelines to ensure reliable and reproducible results.

Introduction: The Strategic Value of the Difluoromethoxy Moiety

The incorporation of fluorine-containing functional groups is a cornerstone of contemporary medicinal chemistry. The difluoromethoxy group, in particular, serves as a lipophilic hydrogen bond donor, offering a unique conformational and electronic profile compared to a classic methoxy or hydroxyl group.[1] Its introduction can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidation, and its electronic properties can fine-tune the acidity or basicity of nearby functional groups. The target molecule, 2-(difluoromethoxy)-5-bromopyridine, is a valuable building block for further chemical elaboration, with the bromine atom providing a handle for cross-coupling reactions.[1]

This protocol details a practical and scalable method for the synthesis of this key intermediate, moving beyond a simple recitation of steps to explain the underlying chemical principles.

Reaction Principle and Mechanism

The core of this transformation is the generation of difluorocarbene (:CF₂) from a stable, commercially available precursor, followed by its insertion into the O-H bond of 5-bromopyridin-2-ol.

Generation of Difluorocarbene

Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a preferred reagent for this purpose due to its stability and ease of handling.[2][3] Upon heating in a polar aprotic solvent like N,N-dimethylformamide (DMF), it undergoes decarboxylation to generate a chlorodifluoromethyl anion, which then rapidly eliminates a chloride ion to yield the highly reactive difluorocarbene.

Reaction: ClCF₂CO₂Na → [ClCF₂⁻] + Na⁺ → :CF₂ + Cl⁻ + Na⁺

Reaction with 5-bromopyridin-2-ol

The pyridinol exists in equilibrium with its pyridone tautomer. Under basic conditions, the hydroxyl group is deprotonated to form the more nucleophilic pyridinolate anion. This anion then attacks the electrophilic difluorocarbene. A subsequent protonation step yields the final product.

reaction_mechanism

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Equipment
Reagent/MaterialGradeSupplierComments
5-Bromopyridin-2-ol≥97%e.g., BLD Pharm[4]Ensure dryness before use.
Sodium chlorodifluoroacetate≥97%e.g., Sigma-AldrichStore in a desiccator.
Cesium Carbonate (Cs₂CO₃)≥99%e.g., Sigma-AldrichFinely powdered is preferred.
N,N-Dimethylformamide (DMF)Anhydrouse.g., Sigma-AldrichUse from a sealed bottle.
Diethyl ether (Et₂O)ACS Grade-For extraction.
Saturated aq. NaCl (Brine)--For washing.
Anhydrous Magnesium Sulfate (MgSO₄)--For drying.
Silica Gel230-400 mesh-For column chromatography.
Round-bottom flask (100 mL)--Flame-dried.
Magnetic stir bar---
Condenser---
Nitrogen/Argon inlet--For inert atmosphere.
Heating mantle with stirrer---
Standard glassware for workup---
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromopyridin-2-ol (1.74 g, 10.0 mmol, 1.0 equiv.) and cesium carbonate (4.89 g, 15.0 mmol, 1.5 equiv.).

    • Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

    • Add anhydrous DMF (40 mL) via syringe. Stir the suspension for 10 minutes at room temperature to ensure good mixing.

  • Addition of Difluorocarbene Precursor:

    • To the stirred suspension, add sodium chlorodifluoroacetate (3.81 g, 25.0 mmol, 2.5 equiv.) in one portion under a positive flow of nitrogen.

    • Replace the septum with a condenser fitted with a nitrogen/argon inlet.

  • Reaction:

    • Heat the reaction mixture to 100 °C using a pre-heated oil bath.

    • Maintain stirring at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing water (100 mL) and diethyl ether (100 mL).

    • Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product will likely be a dark oil or solid.

    • Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) as the eluent.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 2-(difluoromethoxy)-5-bromopyridine.

Results and Discussion

Expected Outcome

The expected product, 2-(difluoromethoxy)-5-bromopyridine, is a solid or semi-solid at room temperature. A typical yield for this reaction is in the range of 60-80%, depending on the purity of the starting materials and the reaction conditions.

Characterization

The identity and purity of the product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons and a triplet for the -OCF₂H proton around δ 6.5-7.5 ppm with a J-coupling of approximately 74 Hz.

  • ¹⁹F NMR: A doublet corresponding to the -OCF₂H group should be observed.

  • ¹³C NMR: The carbon of the -OCF₂H group will appear as a triplet.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (223.00 g/mol for C₆H₄BrF₂NO).

Troubleshooting
IssuePotential CauseSuggested Solution
Low or no conversionIncomplete deprotonation or moistureEnsure anhydrous conditions and use a strong, non-nucleophilic base.
Formation of side productsReaction temperature too high or prolonged reaction timeOptimize reaction temperature and time. Monitor closely by TLC/LC-MS.
Difficult purificationCo-elution of impuritiesAdjust the polarity of the eluent for column chromatography.

Alternative Methodologies

While the described protocol is robust, other methods for difluoromethoxylation exist, particularly those employing photoredox catalysis.[5][6] These methods often proceed under milder conditions and may offer a different substrate scope. For instance, radical-based C-H difluoromethoxylation can be achieved using specialized reagents under visible light irradiation, though this is less direct for O-difluoromethoxylation.[1][5]

workflow

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.

  • Reagent Handling:

    • DMF is a skin and respiratory irritant. Handle with care.

    • Sodium chlorodifluoroacetate can be harmful if inhaled or ingested. Avoid creating dust.

  • Thermal Hazards: Use caution when working with the heating mantle and hot solvents.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2-(difluoromethoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-Bromo-2-(difluoromethoxy)pyridine, a key building block in modern medicinal and agrochemical development. The difluoromethoxy (-OCF₂H) group is a valuable bioisostere for hydroxyl and thiol moieties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, process optimization strategies, critical safety protocols, and analytical validation required for a successful and safe scale-up campaign. The protocols described herein are designed to be robust, reproducible, and transferable to a process chemistry environment.

Introduction: The Strategic Importance of the -OCF₂H Moiety

The introduction of fluorinated functional groups is a well-established strategy in drug design.[2] Specifically, the difluoromethyl group (CF₂H) and its ether linkage (-OCF₂H) have garnered significant interest due to their unique physicochemical properties.[2][3] The this compound scaffold serves as a versatile intermediate, enabling further functionalization through cross-coupling reactions at the bromine-substituted position. This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This application note details a robust process for the regioselective bromination of 2-(difluoromethoxy)pyridine, focusing on methodologies amenable to large-scale production.

Synthetic Strategy and Mechanistic Considerations

The most direct and scalable approach to this compound is the electrophilic aromatic substitution of the 2-(difluoromethoxy)pyridine precursor.

Retrosynthetic Analysis & Reaction Mechanism

The synthesis begins with the commercially available 2-hydroxypyridine, which is first converted to 2-(difluoromethoxy)pyridine. The key final step is the regioselective bromination.

The pyridine ring is electron-deficient, making it less reactive towards electrophilic substitution than benzene. However, the 2-alkoxy substituent is an activating, ortho-, para-directing group. The C5 position (para to the difluoromethoxy group) is sterically accessible and electronically favored for electrophilic attack.

Mechanism of Bromination: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The brominating agent (e.g., Br₂ or an NBS-derived electrophile) is attacked by the electron-rich pyridine ring, forming a resonance-stabilized cationic intermediate (sigma complex). Subsequent deprotonation by a base restores aromaticity, yielding the final product.

Choice of Brominating Agent for Scale-Up

While elemental bromine is effective, its high toxicity, corrosivity, and difficult handling make it less suitable for large-scale industrial synthesis.[4][5][6] Solid, crystalline reagents are preferred for their ease of handling and improved safety profile.

ReagentAdvantages for Scale-UpDisadvantages
N-Bromosuccinimide (NBS) Solid, easy to handle; high regioselectivity; byproduct (succinimide) is easily removed.[7]Can be less reactive than other sources; requires careful temperature control.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) High bromine content by weight; solid; good reactivity.[8]Can lead to over-bromination if not controlled.[9]
Liquid Bromine (Br₂) High reactivity; inexpensive.Highly toxic, corrosive, volatile; requires specialized handling equipment.[4][5]

For this protocol, N-Bromosuccinimide (NBS) is selected as the optimal reagent due to its favorable safety profile, ease of handling, and high selectivity, which minimizes the formation of dibrominated impurities.[7][9]

Detailed Scale-Up Protocol

This protocol describes the synthesis on a 100g scale of 2-(difluoromethoxy)pyridine. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor.

Materials and Equipment
  • Reactor: 2L, 3-neck round-bottom flask or jacketed glass reactor equipped with a mechanical overhead stirrer, thermocouple, nitrogen inlet, and condenser.

  • Reagents:

    • 2-(Difluoromethoxy)pyridine (100 g, 0.69 mol)

    • N-Bromosuccinimide (NBS) (129 g, 0.725 mol, 1.05 equiv.)

    • Acetonitrile (ACN), anhydrous (1 L)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Ethyl Acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Reaction Setup: Charge the reactor with 2-(difluoromethoxy)pyridine (100 g) and anhydrous acetonitrile (1 L). Begin stirring and purge the vessel with nitrogen. Cool the mixture to 0-5 °C using an ice bath or chiller.

  • Reagent Addition: Add N-Bromosuccinimide (129 g) portion-wise over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. The controlled addition is critical to manage the reaction exotherm and prevent runaway reactions.

  • Reaction Progress: Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.

  • Monitoring: Monitor the reaction for completion by TLC (e.g., 3:1 Hexanes:EtOAc) or HPLC. The starting material should be consumed.

  • Work-up & Quenching:

    • Cool the reaction mixture back to 10-15 °C.

    • Slowly add saturated sodium thiosulfate solution (~200 mL) to quench any unreacted electrophilic bromine species.

    • Concentrate the mixture under reduced pressure to remove the bulk of the acetonitrile.

    • Add Ethyl Acetate (1 L) and water (500 mL) to the residue and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 300 mL) and brine (1 x 300 mL). The bicarbonate wash neutralizes any acidic byproducts.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid.

  • Purification:

    • For high purity required in pharmaceutical applications, purify the crude product via vacuum distillation. The product is a white powder.[11]

    • Alternatively, for smaller scales or if distillation is not practical, purification can be achieved via column chromatography on silica gel.

Process Workflow Diagram

Process Optimization Parameters

Successful scale-up requires careful control over key parameters to ensure safety, reproducibility, and high purity.

ParameterOptimized RangeRationale & Causality
NBS Stoichiometry 1.05 - 1.10 equivalentsA slight excess ensures complete conversion of the starting material. Using >1.2 equivalents increases the risk of forming dibrominated impurities.[9]
Reaction Temperature 0-25 °CInitial cooling to 0-5 °C during addition controls the initial exotherm. Allowing the reaction to proceed at room temperature provides a sufficient rate without promoting side reactions.
Solvent Acetonitrile, DichloromethaneAcetonitrile is preferred for its ability to dissolve both the starting material and NBS, creating a homogeneous reaction mixture.
Reaction Time 12-18 hoursSufficient time for the reaction to proceed to completion at room temperature. Monitoring is key to avoid unnecessarily long reaction times.
Purification Method Vacuum DistillationMost effective and economical method for removing non-volatile impurities (succinimide) on a large scale.[12][13]
Typical Yield 80-90%
Typical Purity (Post-Purification) >99% (by HPLC)

Critical Safety and Handling (EHS)

A thorough hazard assessment is mandatory before commencing any chemical synthesis.

Reagent-Specific Hazards
  • Pyridine Derivatives: Generally considered toxic if inhaled, ingested, or absorbed through the skin. Handle in a fume hood.[14]

  • N-Bromosuccinimide (NBS): An irritant and lachrymator. Avoid inhalation of dust.

  • Difluoromethoxy Compounds: While generally stable, thermal decomposition of fluorinated compounds can release hazardous vapors like hydrogen fluoride. Avoid excessive heat.[15]

  • Acetonitrile: Flammable liquid and toxic.

Required Personal Protective Equipment (PPE)
Protection TypeSpecific RequirementRationale
Eye Protection Chemical splash goggles and a full-face shield.[4][16]Protects against splashes and vapors, especially during reagent transfer and quenching.
Hand Protection Heavy-duty nitrile or butyl rubber gloves.[4]Provides chemical resistance against solvents and reagents.
Body Protection Flame-retardant laboratory coat.Protects against chemical splashes and fire hazards.
Respiratory Operations must be conducted in a certified chemical fume hood.[5][16]Prevents inhalation of toxic vapors and dust.
Emergency Procedures
  • Spills: For NBS spills, avoid raising dust. Cover with sand and collect in a sealed container. For bromine-containing solutions, spills can be neutralized with a sodium thiosulfate solution.[4]

  • Exposure: In case of skin contact, immediately wash with copious amounts of water for at least 15 minutes.[5] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[5]

Analytical Characterization

The identity and purity of the final product must be confirmed using a suite of analytical techniques.[17][18]

TechniqueExpected Results for this compound
¹H NMR Signals corresponding to the aromatic protons and the characteristic triplet for the -OCF₂H proton.
¹⁹F NMR A doublet corresponding to the two fluorine atoms of the -OCF₂ H group.
¹³C NMR Signals for the six distinct carbon atoms in the molecule.
Mass Spec (MS) Molecular ion peak (M+) showing the characteristic isotopic pattern for a monobrominated compound.
HPLC A single major peak with >99% purity under the validated method conditions.

Conclusion

This application note provides a detailed, safe, and scalable protocol for the synthesis of this compound. By understanding the reaction mechanism, carefully selecting reagents, and controlling key process parameters, researchers and process chemists can reliably produce this valuable intermediate in high yield and purity. Adherence to the outlined safety procedures is paramount to ensure a safe operational environment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for 5-Bromo-2-(difluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-(difluoromethoxy)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic campaigns. We provide in-depth, field-proven insights to help you navigate the nuances of this specific transformation, troubleshoot common issues, and optimize your reaction conditions for maximum yield and purity.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and reliability in forging C(sp²)–C(sp²) bonds.[1][2] However, substrates like this compound present a unique set of challenges. The electron-deficient nature of the pyridine ring, influenced by the strongly electron-withdrawing difluoromethoxy group, activates the C-Br bond for oxidative addition but also introduces potential pitfalls.[3][4] Furthermore, the pyridine nitrogen itself can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5] This guide addresses these specific challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the Suzuki coupling of this compound?

A1: There are two main challenges rooted in the substrate's electronic structure:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This can form inactive or less active catalyst species, slowing down or stalling the reaction. This issue is often mitigated by using ligands that can compete effectively with the pyridine nitrogen for coordination sites on the palladium.[5]

  • Side Reactions: The electron-deficient nature of the pyridine ring can influence the stability of intermediates and reagents. This can make the reaction more susceptible to side reactions such as protodeboronation of the boronic acid coupling partner and hydrodebromination of the starting material.[3][5]

Q2: What are the essential components of the reaction and their specific roles?

A2: A successful Suzuki-Miyaura coupling requires four key components:[6]

  • Palladium Catalyst/Pre-catalyst: This is the engine of the catalytic cycle. It can be a Pd(0) source like Pd(PPh₃)₄ or a more stable Pd(II) pre-catalyst such as Pd(dppf)Cl₂ that is reduced to the active Pd(0) species in situ.[6][7]

  • Ligand: The ligand stabilizes the palladium center, influences its reactivity, and prevents decomposition into inactive palladium black.[6] For challenging substrates like this, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often superior to simpler ligands like PPh₃.[8][9]

  • Base: The base is crucial for activating the boronic acid. It forms a boronate species ("-ate complex"), which increases the nucleophilicity of the organic group on boron, thereby facilitating the key transmetalation step.[10] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[11]

  • Solvent: The solvent must solubilize the reactants and facilitate the reaction. Aprotic polar solvents like 1,4-dioxane, dimethoxyethane (DME), or tetrahydrofuran (THF), often mixed with a small amount of water, are standard.[6] The water helps to dissolve the inorganic base.[6] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[3]

Q3: I am setting up this reaction for the first time. What is a reliable set of starting conditions for screening?

A3: A robust starting point is essential for successful optimization. Based on literature precedents for similar electron-deficient bromopyridines, the following conditions provide a high probability of success and serve as an excellent baseline for further refinement.[7][12][13]

ComponentRecommendationEquivalents / LoadingRationale
Aryl Halide This compound1.0 equiv.Limiting Reagent
Boronic Acid/Ester Your desired coupling partner1.2 - 1.5 equiv.Slight excess ensures complete consumption of the halide.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂3-5 mol %A reliable, air-stable Pd(II) pre-catalyst with a robust ligand.[7][12]
Base K₂CO₃ or K₃PO₄2.0 - 3.0 equiv.Effective and commonly used bases. K₃PO₄ is stronger and can be beneficial.[11]
Solvent 1,4-Dioxane / H₂O4:1 to 10:1 ratioExcellent solvent system for solubilizing reagents and promoting the reaction.[14]
Temperature 80 - 100 °CN/AA common temperature range that balances reaction rate with reagent stability.
Atmosphere Nitrogen or ArgonN/ACrucial to prevent oxygen-induced side reactions and catalyst decomposition.[3]

Troubleshooting Guide

Issue: Low or No Conversion of Starting Material

Q: My LC-MS analysis shows only starting material after several hours. What are the most likely causes and how do I fix them?

A: This is a common issue that typically points to a problem with one of the core reaction components or the reaction environment itself.

  • Check Your Catalyst: Palladium pre-catalysts can degrade over time. Using an old bottle of catalyst is a frequent source of failure.[9]

    • Solution: Use a fresh bottle of catalyst or an air-stable pre-catalyst like a palladacycle or an NHC-ligated complex.[3][8] Consider starting with a true Pd(0) source like Pd₂(dba)₃ in combination with a ligand, which can sometimes be more active, though less stable.[6]

  • Verify Inert Atmosphere: Oxygen is detrimental to the Suzuki reaction. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species or promote the homocoupling of your boronic acid.[3][15]

    • Solution: Ensure your reaction setup is rigorously free of oxygen. Degas your solvent thoroughly by sparging with argon or nitrogen for at least 20-30 minutes or by using several freeze-pump-thaw cycles.[3][5] Assemble your reaction under a positive pressure of inert gas.

  • Re-evaluate Your Conditions: The chosen conditions may simply not be potent enough for this specific transformation.

    • Solution: If your initial screen fails, a systematic re-optimization is necessary. Consider a more powerful base like Cesium Carbonate (Cs₂CO₃) or a stronger solvent system.[5] Increasing the temperature in 10 °C increments can also accelerate a sluggish reaction, but be mindful of potential decomposition.[3]

Issue: Significant Side Product Formation

Q: My main byproduct is the homocoupled boronic acid (Ar-Ar). What is the cause and solution?

A: The formation of a biaryl product from the coupling of two boronic acid molecules is almost always caused by the presence of oxygen in the reaction mixture.[3][6]

  • Solution: The remedy is rigorous exclusion of oxygen. Improve your degassing technique for all solvents and ensure the reaction is maintained under a positive pressure of an inert gas (e.g., via a balloon or manifold) for its entire duration.[5]

Q: I'm observing a significant amount of 2-(difluoromethoxy)pyridine, where the bromine has been replaced by hydrogen. How can I prevent this?

A: This side reaction is known as hydrodebromination. It can be promoted by harsh basic conditions, elevated temperatures, or certain catalyst systems.

  • Solution:

    • Screen Weaker Bases: If using a strong base like K₃PO₄ or Cs₂CO₃, try a milder one such as K₂CO₃ or even Na₂CO₃.[3]

    • Lower the Temperature: Optimize the reaction to run at the lowest possible temperature that still affords a reasonable reaction rate.

    • Change the Solvent: Sometimes the solvent plays a role. If using an alcohol-based co-solvent, it can act as a hydride source. Stick to aprotic solvents like dioxane or THF.

Q: My boronic acid seems to be decomposing during the reaction. What is happening?

A: You are likely observing protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. This is particularly common with aqueous bases and electron-deficient or heteroaryl boronic acids.[3][5]

  • Solution:

    • Use Anhydrous Conditions: Ensure your solvent is anhydrous and your base is dry. This is the most direct way to minimize this side reaction.[3]

    • Switch to a Boronic Ester: Boronic esters, particularly pinacol esters (Bpin), are significantly more stable towards protodeboronation than their corresponding boronic acids.[3][6] They can be used directly under similar conditions.

    • Consider Potassium Trifluoroborate Salts: These are another class of highly stable boron reagents that are resistant to protodeboronation and can be used as effective coupling partners.[10]

Issue: Reaction Stalls or Appears Sluggish

Q: The reaction starts well but then stops at ~50% conversion. What could be deactivating my catalyst?

A: Catalyst deactivation is the primary suspect when a reaction stalls. For this substrate, two main pathways are likely:

  • Pyridine Coordination: As mentioned, the pyridine nitrogen can bind to the palladium, forming an off-cycle, inactive complex.[5]

    • Solution: Employ a ligand that can outperform the pyridine nitrogen. Bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed for this purpose.[5][8] They form stable, highly active catalysts that are less susceptible to inhibition by nitrogen-containing substrates.

  • Formation of Palladium Black: Over time, especially at high temperatures or if the ligand concentration is insufficient, the active Pd(0) species can agglomerate into inactive palladium nanoparticles (palladium black).[6]

    • Solution: Ensure you are using an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands). Using a more robust, strongly binding ligand like those mentioned above can also prevent this decomposition pathway.

Visualized Workflows and Mechanisms

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1] Understanding these fundamental steps is key to rational troubleshooting.

Suzuki_Cycle cluster_OA cluster_TM cluster_RE Pd0 Active Pd(0)L₂ Catalyst OA_Complex Pd(II) Oxidative Addition Complex Pd0->OA_Complex R¹-X TM_Complex Pd(II) Transmetalation Complex OA_Complex->TM_Complex [R²-B(OH)₃]⁻ -X⁻ RE_Complex Pd(II) Pre-Elimination Complex TM_Complex->RE_Complex Isomerization RE_Complex->Pd0 R¹-R² ArX R¹-X (this compound) Boronate [R²-B(OH)₃]⁻ (Activated Boronic Acid) Product R¹-R² (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

When faced with a suboptimal result, this decision tree can guide your optimization strategy in a logical sequence.

Troubleshooting_Tree start Reaction Outcome? low_yield Low Yield / No Reaction start->low_yield Poor side_products Complex Mixture / Side Products start->side_products Messy good_yield High Yield (>85%) start->good_yield Good check_reagents 1. Verify Reagent Quality (Catalyst, Base, SMs) 2. Confirm Inert Atmosphere low_yield->check_reagents check_homocoupling Homocoupling Present? side_products->check_homocoupling change_conditions Systematically Screen: - Ligand (e.g., Buchwald type) - Base (e.g., Cs₂CO₃) - Temperature (↑ 10°C) check_reagents->change_conditions Reagents OK check_deboronation Protodeboronation? check_homocoupling->check_deboronation No improve_degassing Improve Degassing (Sparging, Freeze-Pump-Thaw) check_homocoupling->improve_degassing Yes check_debromination Hydrodebromination? check_deboronation->check_debromination No use_ester Use Boronic Ester (Bpin) or Anhydrous Conditions check_deboronation->use_ester Yes milder_conditions Use Milder Base (K₂CO₃) or Lower Temperature check_debromination->milder_conditions Yes

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a representative procedure for the coupling of this compound with a generic arylboronic acid.[7][13]

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv.)

    • Arylboronic acid (1.2 mmol, 1.2 equiv.)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), finely ground

    • 1,4-Dioxane (8 mL, degassed)

    • Water (2 mL, degassed)

  • Procedure:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂.

    • Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

References

Technical Support Center: Purification of 5-Bromo-2-(difluoromethoxy)pyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-2-(difluoromethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, you will find troubleshooting guides in a question-and-answer format and frequently asked questions (FAQs) to assist you in your experimental work.

Troubleshooting Guide: Navigating Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound reaction mixtures.

Issue 1: Presence of Unreacted Starting Material

Question: My crude product contains a significant amount of unreacted 2-(difluoromethoxy)pyridine. How can I efficiently remove it?

Answer: The presence of unreacted starting material is a common issue. Due to the basic nature of the pyridine nitrogen, an acid-base extraction is a highly effective method for its removal.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous hydrochloric acid (HCl) solution. The basic 2-(difluoromethoxy)pyridine will be protonated to form a water-soluble salt and partition into the aqueous layer.

  • Separation: Separate the aqueous layer. Repeat the acidic wash two more times to ensure complete removal of the basic starting material.

  • Neutralization and Back-Extraction (Optional): To recover the starting material, the acidic aqueous layers can be combined, cooled in an ice bath, and neutralized with a base like sodium hydroxide (NaOH) until basic. The neutralized starting material can then be back-extracted with an organic solvent.

  • Washing the Organic Layer: Wash the organic layer containing your product with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now free of the basic starting material.

Issue 2: Separation of Regioisomeric Impurities

Question: My reaction has produced isomeric byproducts, such as 3-Bromo-2-(difluoromethoxy)pyridine or 3,5-dibromo-2-(difluoromethoxy)pyridine. What is the best way to separate these from my desired 5-bromo product?

Answer: Regioisomers formed during bromination often have very similar polarities, making their separation challenging. Column chromatography is the most effective technique for this purpose. The key to successful separation lies in optimizing the chromatographic conditions.

Protocol: Column Chromatography for Isomer Separation

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is a good starting point. For compounds that may be sensitive to acidic silica, neutral alumina or deactivated silica (by adding ~1% triethylamine to the eluent) can be used.

  • Mobile Phase Selection: The choice of eluent is critical. A gradient of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether) is typically effective.

    • TLC Analysis: Before running the column, determine the optimal solvent system using Thin-Layer Chromatography (TLC). Aim for a solvent mixture that gives a good separation between your product and the impurities, with the Rf value of the desired product being around 0.3.

  • Column Packing and Loading:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pack the column evenly to avoid channeling.

    • For optimal separation, use a dry loading technique: adsorb your crude product onto a small amount of silica gel, and then carefully add this to the top of the column.

  • Elution:

    • Start with a low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase to elute the compounds. The 5-bromo isomer is typically less polar than the 3-bromo isomer and will elute first.

    • Collect fractions and monitor them by TLC to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective, and provides good resolution for many organic compounds.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for fine-tuning of polarity to achieve separation of closely related isomers.
TLC Rf Target ~0.3Provides a good balance between retention and elution for optimal separation on a column.
Loading Method Dry LoadingLeads to sharper bands and better resolution compared to wet loading, especially for less soluble compounds.
Issue 3: Persistent Colored Impurities

Question: After initial purification, my product is still a yellow or brown oil/solid. How can I remove these colored impurities?

Answer: Colored impurities are often highly polar or degradation products. A combination of an adsorbent treatment followed by recrystallization or a silica gel plug can be effective.

Protocol: Decolorization and Recrystallization

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated carbon (approximately 1-2% by weight) and stir for 15-30 minutes at room temperature. The activated carbon will adsorb many colored impurities.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad with a small amount of fresh solvent.

  • Recrystallization: Concentrate the filtrate to obtain the decolorized crude product. Select an appropriate solvent system for recrystallization. Good starting points for brominated pyridines include:

    • Single Solvents: Ethanol, methanol, or toluene.

    • Solvent Mixtures: Hexane/ethyl acetate or ethanol/water.

    • Procedure: Dissolve the compound in a minimum amount of hot solvent. If using a solvent mixture, dissolve in the more soluble solvent and add the less soluble solvent until turbidity is observed. Allow the solution to cool slowly to form pure crystals.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical this compound synthesis?

A1: The impurity profile can vary depending on the synthetic route, but common impurities include:

  • Unreacted Starting Material: 2-(difluoromethoxy)pyridine.

  • Regioisomers: 3-Bromo-2-(difluoromethoxy)pyridine and 3,5-dibromo-2-(difluoromethoxy)pyridine are common byproducts of the bromination step.

  • Hydrolysis Products: Depending on the workup conditions, hydrolysis of the difluoromethoxy group is a possibility, though generally less common.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., dichloromethane, ethyl acetate, hexane).

Q2: What analytical techniques are recommended for monitoring the purification process?

A2: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of reaction progress and for identifying the appropriate solvent system for column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, residual solvents, and for confirming the mass of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): The definitive method for structural confirmation of the final product and for identifying and quantifying impurities. ¹⁹F NMR is particularly useful for analyzing fluorinated compounds.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Some pyridine derivatives can be sensitive to the acidic nature of standard silica gel. If you observe streaking on TLC or low recovery from column chromatography, consider the following:

  • Deactivate the Silica: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel.

  • Use Neutral Alumina: Alumina is a less acidic stationary phase and can be a good alternative for acid-sensitive compounds.

  • Minimize Contact Time: Run the column as quickly as possible while still achieving good separation.

Q4: What are the best practices for storing purified this compound?

A4: To maintain its purity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from air and moisture.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of a crude this compound reaction mixture.

Purification_Workflow crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction Remove Starting Material chromatography Column Chromatography extraction->chromatography Separate Isomers recrystallization Recrystallization / Decolorization chromatography->recrystallization Remove Colored Impurities pure_product Pure this compound recrystallization->pure_product Final Product

Caption: A typical purification workflow for this compound.

Troubleshooting failed reactions involving 5-Bromo-2-(difluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-(difluoromethoxy)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions (FAQs) encountered during reactions involving this compound, with a focus on providing in-depth, scientifically grounded troubleshooting strategies.

Introduction to this compound

This compound is a valuable reagent in medicinal chemistry and materials science.[1][2][3] The presence of a bromine atom at the 5-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, while the difluoromethoxy group at the 2-position can significantly modulate the physicochemical properties of the target molecules, such as lipophilicity and metabolic stability.[1] However, the unique electronic nature of this substituted pyridine can present specific challenges in synthetic protocols. This guide aims to provide practical solutions to overcome these hurdles.

Troubleshooting Failed Reactions: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common issues based on the observed outcomes of your reaction.

dot

Caption: A general workflow for troubleshooting failed reactions.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in low or no yield. What are the likely causes and how can I fix it?

Answer: Low yields in Suzuki-Miyaura couplings involving this substrate often stem from a few key factors related to its electronic properties and the stability of the reaction components.[4]

Causality and Solutions:

  • Inactive Catalyst: The palladium catalyst must be in the active Pd(0) state to initiate the catalytic cycle.[5][6] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), in-situ reduction might be inefficient.

    • Solution: Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or an air-stable precatalyst. Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the Pd(0) species.[6]

  • Poor Ligand Choice: The electron-deficient nature of the pyridine ring, further enhanced by the difluoromethoxy group, can affect the oxidative addition step.[7]

    • Solution: Employ electron-rich and sterically hindered phosphine ligands. These ligands stabilize the palladium center and promote oxidative addition.[7][8] Good starting points are Buchwald ligands like SPhos, XPhos, or RuPhos.[7]

  • Protodeboronation of the Boronic Acid: Boronic acids can be unstable, especially under basic conditions, leading to the formation of the corresponding arene as a byproduct.[4][8]

    • Solution: Use anhydrous solvents and ensure your base is dry.[4] Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.[4]

  • Inappropriate Base: The choice of base is critical. A base that is too strong can lead to decomposition, while one that is too weak may not facilitate the transmetalation step effectively.

    • Solution: Screen a range of bases. While K₂CO₃ or Cs₂CO₃ are common choices, for challenging couplings, K₃PO₄ can be more effective.[9]

ParameterRecommendation for Suzuki-Miyaura CouplingRationale
Catalyst Pd₂(dba)₃ with a suitable ligand, or a pre-formed catalyst like Pd(PPh₃)₄.Ensures a reliable source of active Pd(0).
Ligand Electron-rich, bulky monophosphine ligands (e.g., SPhos, XPhos, RuPhos).[7]Enhances the rate of oxidative addition and reductive elimination.[8]
Base K₃PO₄, Cs₂CO₃, or K₂CO₃.[9]The choice depends on the specific substrates; K₃PO₄ is often effective for heteroaryl couplings.
Solvent Anhydrous, degassed solvents like 1,4-dioxane/water, DMF, or toluene.[7]Crucial for preventing catalyst deactivation and side reactions.
Temperature Typically 80-110 °C.Provides the necessary energy for the reaction to proceed at a reasonable rate.
Issue 2: Failure in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the reaction is not proceeding. What should I investigate?

Answer: The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the base, ligand, and the nature of the amine coupling partner.[10][11]

Causality and Solutions:

  • Base Selection: Strong bases like NaOt-Bu or LHMDS are commonly used, but they can also promote side reactions or decomposition of sensitive substrates.[11][12]

    • Solution: While NaOt-Bu is a good starting point, consider screening other bases like K₃PO₄ or Cs₂CO₃, especially if your amine is sensitive.[10] The choice of base can significantly impact the reaction outcome.[10]

  • Ligand-Substrate Mismatch: The coordination of the pyridine nitrogen to the palladium center can sometimes interfere with the catalytic cycle.[12]

    • Solution: Employ bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) that can favor the desired catalytic pathway over catalyst inhibition.[13]

  • Amine Reactivity: The nature of the amine (primary, secondary, aliphatic, aromatic) plays a significant role. Heteroaryl amines can be particularly challenging.[11]

    • Solution: For less reactive amines, you may need to use more forcing conditions (higher temperature, more active catalyst system). The choice of ligand is often tailored to the class of amine being used.[11]

dot

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Issue 3: Decomposition of Starting Material or Product

Question: My reaction shows consumption of the starting material, but I am observing decomposition products instead of the desired coupled product. What could be causing this?

Answer: The difluoromethoxy group, while generally stable, can be susceptible to hydrolysis under certain conditions, particularly harsh basic or acidic environments.[14][15]

Causality and Solutions:

  • Hydrolysis of the Difluoromethoxy Group: Strong aqueous bases at elevated temperatures can potentially lead to the hydrolysis of the -OCF₂H group.[14]

    • Solution: If hydrolysis is suspected, switch to anhydrous conditions and use non-nucleophilic organic bases like DBU or a weaker inorganic base like K₂CO₃.[10][11] Minimize the amount of water in the reaction mixture.

  • Dehalogenation: The formation of 2-(difluoromethoxy)pyridine (the debrominated product) is a common side reaction.[4] This can occur if the organopalladium intermediate reacts with a hydride source before transmetalation.

    • Solution: Ensure your solvents are of high purity and free from potential hydride donors. Thoroughly degassing the reaction mixture is also crucial.[4]

Frequently Asked Questions (FAQs)

Q1: Is this compound compatible with Grignard reagents for Kumada coupling?

A1: While possible, Kumada couplings with this substrate can be challenging. The pyridine nitrogen can react with the highly basic Grignard reagent. It is often preferable to use less basic organometallic reagents like organozincs (Negishi coupling) or organoborons (Suzuki-Miyaura coupling) for better functional group tolerance and higher yields.

Q2: Can I perform a Sonogashira coupling with this substrate?

A2: Yes, Sonogashira coupling of this compound with terminal alkynes is a viable transformation. Standard conditions employing a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylethylamine) are typically effective.

Q3: What is the expected reactivity order if my molecule contains another halogen in addition to the 5-bromo substituent?

A3: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[16][17] Therefore, the C-Br bond at the 5-position of this compound will be significantly more reactive than a C-Cl bond elsewhere on the pyridine ring, allowing for selective functionalization.[16]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or boronate ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[6]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[6]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).[6]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 10:1) via syringe.[6]

  • Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography.[6]

General Procedure for a Buchwald-Hartwig Amination
  • Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to an oven-dried reaction vial with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat to 80-110 °C with stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite. The filtrate can then be washed with water and brine, dried, and concentrated.

  • Purification: Purify the crude product by column chromatography.

References

Byproduct identification in the synthesis of 5-Bromo-2-(difluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-(difluoromethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during this synthesis. This document provides in-depth technical guidance, focusing on the identification and mitigation of byproducts, ensuring the integrity and purity of your target compound.

Introduction to the Synthesis and Potential Challenges

The synthesis of this compound is a critical process for the development of various pharmaceutical and agrochemical agents. A prevalent synthetic route involves the O-difluoromethylation of 5-bromo-2-hydroxypyridine. This precursor exists in a tautomeric equilibrium with 5-bromo-2-pyridone. The reaction is typically carried out using a difluorocarbene source, such as chlorodifluoromethane (CHClF₂), under basic conditions.

The primary challenge in this synthesis is controlling the regioselectivity of the difluoromethylation. The ambident nature of the 5-bromo-2-pyridone tautomer presents two nucleophilic sites: the oxygen atom and the nitrogen atom. This can lead to the formation of an undesired N-alkylated byproduct alongside the desired O-alkylated product. Additionally, impurities in the starting materials and side reactions can contribute to a complex product mixture, necessitating robust analytical methods for identification and effective troubleshooting strategies.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing detailed explanations and actionable solutions.

FAQ 1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify it and favor the formation of the desired product?

Answer:

The most common isomeric byproduct in this synthesis is the N-alkylated compound, 1-(difluoromethyl)-5-bromo-2(1H)-pyridone . Its formation is a result of the competing N-alkylation of the 5-bromo-2-pyridone tautomer.

Byproduct Identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The desired O-alkylated product, this compound, will show a characteristic triplet for the -OCHF₂ proton with a J-coupling of approximately 72-75 Hz. In contrast, the N-alkylated byproduct will exhibit a different chemical shift and potentially a different coupling pattern for the N-CHF₂ group.

    • ¹⁹F NMR: This is a highly effective technique for distinguishing the two isomers. The fluorine chemical shifts for the -OCHF₂ and N-CHF₂ groups will be distinct.

    • ¹³C NMR: The chemical shifts of the pyridine ring carbons, particularly C2, will differ significantly between the O-alkylated and N-alkylated isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The two isomers will likely have different retention times on a GC column. Their mass spectra may show similar fragmentation patterns due to the same molecular weight, but relative ion abundances might differ, aiding in their distinction.

Troubleshooting and Favoring O-Alkylation:

Recent studies on the difluoromethylation of 2-pyridones have shed light on the factors influencing the O- versus N-alkylation ratio. The reaction conditions and the electronic nature of the pyridine ring play a crucial role.[1]

  • Reaction Conditions:

    • Milder Conditions: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, can favor O-alkylation.

    • Base Selection: The choice of base can influence the nucleophilicity of the oxygen versus the nitrogen atom. Experimenting with different bases (e.g., potassium carbonate vs. sodium hydroxide) may alter the product ratio.

  • Substituent Effects: The presence of halogen atoms at the 3 and 5 positions of the pyridine ring has been shown to increase the proportion of the N-difluoromethylation product.[1] While the 5-bromo substituent is inherent to the target molecule, being aware of this electronic effect is important for understanding the reaction outcome. Conversely, a halogen at the 6-position tends to suppress N-alkylation.[1]

The following workflow can guide you in identifying and mitigating the formation of the N-alkylated byproduct:

Byproduct_Troubleshooting start Significant Isomeric Byproduct Detected analysis Byproduct Identification ¹H, ¹⁹F, ¹³C NMR GC-MS start->analysis confirm Byproduct Confirmed as N-alkylated Isomer? analysis->confirm optimization Reaction Optimization Adjust Temperature (Lower) Screen Different Bases Monitor Reaction Time confirm->optimization Yes end_fail Re-evaluate Synthetic Strategy confirm->end_fail No (Investigate other possibilities) purification Purification Strategy Column Chromatography optimization->purification end_success Desired Product Purity Increased purification->end_success

Caption: Troubleshooting workflow for isomeric byproduct.

FAQ 2: I am observing several minor impurities in my crude product. What could they be and where do they originate from?

Answer:

Minor impurities can arise from the starting materials or from side reactions occurring during the synthesis. A systematic approach to identifying these impurities is crucial for process optimization.

Potential Impurities and Their Origins:

Potential Impurity Chemical Structure Plausible Origin Identification Method
5-bromo-2-hydroxypyridine 5-bromo-2-pyridoneUnreacted starting material.HPLC, GC-MS, ¹H NMR
3,5-dibromo-2-hydroxypyridine 3,5-dibromo-2-pyridoneOver-bromination during the synthesis of the starting material.MS (higher molecular weight), ¹H NMR (different aromatic proton pattern)
2-(Difluoromethoxy)pyridine 2-(difluoromethoxy)pyridinePresence of 2-hydroxypyridine as an impurity in the starting material.GC-MS (lower molecular weight), ¹H NMR (absence of bromine splitting pattern)
Unidentified Halogenated Byproducts VariesSide reactions of difluorocarbene with the pyridine ring or solvent.GC-MS (analysis of fragmentation patterns), LC-MS

Troubleshooting and Mitigation:

  • Starting Material Purity:

    • Protocol: Always analyze the purity of your 5-bromo-2-hydroxypyridine starting material before use.

    • Methodology: Utilize HPLC and ¹H NMR to check for the presence of unreacted precursors or over-brominated species.

    • Action: If significant impurities are detected, purify the starting material by recrystallization or column chromatography.

  • Side Reactions During Difluoromethoxylation:

    • Difluorocarbene Reactivity: Difluorocarbene is a reactive intermediate that can potentially react with other nucleophilic sites or undergo insertion reactions.[2]

    • Protocol: Carefully control the reaction stoichiometry and temperature to minimize side reactions.

    • Methodology: Use analytical techniques like GC-MS to screen for unexpected byproducts in the crude reaction mixture.

The following diagram illustrates the potential sources of impurities in the synthetic pathway:

Impurity_Sources cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Sources SM 5-Bromo-2-hydroxypyridine (Starting Material) Reaction Difluoromethoxylation (e.g., with CHClF₂) SM->Reaction Product This compound (Desired Product) Reaction->Product Impurity_SM Impurities in Starting Material - 2-hydroxypyridine - 3,5-dibromo-2-hydroxypyridine Impurity_SM->SM Impurity_Reaction Side Reactions - N-alkylation - Other difluorocarbene reactions Impurity_Reaction->Reaction

Caption: Sources of impurities in the synthesis.

Experimental Protocols for Byproduct Analysis

To effectively troubleshoot your synthesis, reliable analytical methods are essential. Below are detailed protocols for the analysis of the reaction mixture.

Protocol 1: GC-MS Analysis for Byproduct Profiling

Objective: To separate and identify volatile components in the crude reaction mixture, including the desired product, the N-alkylated isomer, and other potential byproducts.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is recommended.

Procedure:

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the same solvent.

  • GC-MS Parameters (starting point, optimization may be required):

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium, constant flow.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: 40-400 m/z

  • Data Analysis:

    • Identify the peaks corresponding to the desired product and byproducts based on their retention times and mass spectra.

    • Compare the obtained mass spectra with library data or theoretical fragmentation patterns.

Protocol 2: ¹⁹F NMR for Isomer Ratio Determination

Objective: To accurately quantify the ratio of the O-alkylated (desired product) to the N-alkylated (byproduct) isomer.

Instrumentation:

  • NMR Spectrometer with a fluorine probe.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the crude product in a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • NMR Acquisition:

    • Acquire a standard ¹⁹F NMR spectrum.

    • Ensure a sufficient relaxation delay to allow for accurate integration.

  • Data Analysis:

    • Integrate the signals corresponding to the -OCHF₂ and N-CHF₂ groups.

    • The ratio of the integrals will provide the molar ratio of the two isomers.

Conclusion

The synthesis of this compound, while straightforward in principle, requires careful control of reaction conditions to minimize the formation of byproducts, particularly the N-alkylated isomer. By understanding the potential side reactions and employing robust analytical techniques, researchers can effectively troubleshoot and optimize this important synthetic transformation. This guide provides a foundation for identifying and addressing the common challenges, ultimately leading to a higher purity of the desired product.

References

Workup procedures for reactions containing 5-Bromo-2-(difluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-(difluoromethoxy)pyridine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup and troubleshooting of reactions containing this versatile building block. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Here we address common initial queries regarding the handling, stability, and reactivity of this compound.

Q1: What are the primary reactive sites on this compound?

A1: The molecule has two key features for synthetic transformations. The primary site for modification is the bromine atom at the 5-position, which is highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] The second feature is the 2-(difluoromethoxy) group. While generally stable, its electron-withdrawing nature influences the reactivity of the pyridine ring and can itself be a site of potential hydrolysis under harsh conditions.

Q2: How stable is the 2-(difluoromethoxy) group? Is there a risk of cleavage during my reaction or workup?

A2: The difluoromethoxy (OCF₂H) group is significantly more stable than a corresponding trichloromethoxy group but can be susceptible to hydrolysis under certain conditions. The C-F bonds are strong, but the presence of the electron-deficient pyridine ring can render the difluoromethyl carbon susceptible to nucleophilic attack. Hydrolysis is a potential side reaction under strongly basic aqueous conditions, especially with prolonged heating.[2][3] Studies on analogous structures, such as 2-difluoromethyl pyrroles, have shown that the lability of the C-F bonds is highly dependent on the electronic nature of the heterocyclic ring.[3] We recommend using moderate bases (e.g., carbonates or phosphates over hydroxides) and keeping reaction times and temperatures to the minimum required for conversion.

Q3: What are the recommended storage conditions for this reagent?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4] Like most halo-aromatic compounds, minimizing exposure to light and moisture prevents gradual degradation. For long-term storage, refrigeration is recommended.

Q4: I am having trouble removing residual pyridine-containing impurities from my product. What do you suggest?

A4: Pyridine-based compounds can be challenging to remove due to their basicity and polarity. If your target molecule is stable to acid, a wash with a dilute aqueous acid solution (e.g., 1M HCl) during the aqueous workup can be very effective.[5] The acid will protonate the pyridine nitrogen, forming a water-soluble pyridinium salt that partitions into the aqueous layer. If your product is acid-sensitive, an alternative is to wash with an aqueous solution of copper(II) sulfate, which forms a colored, water-soluble complex with pyridine impurities.[5]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a primary application for this reagent. Below are common issues and their solutions.

Problem: Low or no yield of the desired biaryl product.

This issue often stems from one of three areas: catalyst deactivation, degradation of the boronic acid coupling partner, or instability of the substrate itself.

Suzuki_Troubleshooting start Low/No Yield in Suzuki Coupling check_inert Is the reaction rigorously under inert atmosphere? start->check_inert degas Action: Degas solvents thoroughly (sparge with Ar/N2 for 30 min). Use Schlenk techniques. check_inert->degas No check_base What base is being used? check_inert->check_base Yes degas->check_base base_strong Strong Base (e.g., NaOH, KOH) check_base->base_strong base_mild Mild Base (e.g., K2CO3, K3PO4) check_base->base_mild action_base Action: Switch to a milder base like K3PO4 or Cs2CO3. Avoid hydroxides to prevent protodeboronation and OCF2H hydrolysis. base_strong->action_base check_temp Is the reaction sluggish at moderate temp (80-90°C)? base_mild->check_temp action_base->check_temp action_catalyst Action: Change ligand to a highly active biarylphosphine (e.g., XPhos, SPhos) or use a pre-catalyst. This may allow lower temp/time. check_temp->action_catalyst Yes success Improved Yield check_temp->success No, reaction proceeds well action_catalyst->success

Caption: Troubleshooting Decision Tree for Suzuki Coupling.

Quantitative Troubleshooting Summary

IssuePotential CauseRecommended ActionScientific Rationale
Low Yield Catalyst (Pd(0)) oxidationEnsure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas (Argon or Nitrogen).[6]The active Pd(0) species is readily oxidized by atmospheric oxygen, rendering it inactive in the catalytic cycle.
Protodeboronation of boronic acidUse milder bases such as K₃PO₄ or K₂CO₃ instead of strong bases like NaOH or KOH.[7]Electron-deficient boronic acids are prone to cleavage of the C-B bond (protodeboronation) under harsh basic conditions, reducing the concentration of the active coupling partner.[8]
Hydrolysis of the OCF₂H groupAvoid prolonged heating (>12h) in the presence of strong aqueous bases. Monitor reaction progress closely (TLC, LC-MS) and work up as soon as the starting material is consumed.The difluoromethoxy group can undergo nucleophilic substitution by hydroxide, especially when activated by the electron-deficient pyridine ring, leading to the corresponding 2-pyridone.[2]
Side Product Formation Homocoupling of boronic acidUse a slightly lower loading of the boronic acid (1.1-1.2 equivalents) and ensure efficient stirring.Homocoupling is often promoted by high concentrations of boronic acid and localized areas of high catalyst concentration.

Troubleshooting Guide: Buchwald-Hartwig Amination

This C-N cross-coupling reaction is another key transformation for this compound. Success hinges on the correct choice of base and ligand.

Problem: Incomplete reaction or formation of hydrodehalogenated byproduct.

A common failure mode is an insufficiently strong base to deprotonate the amine or a catalyst system that favors hydrodehalogenation over C-N bond formation.

Buchwald_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Execution cluster_workup Workup & Purification flask Schlenk Flask reagents Add: 1. This compound 2. Amine Coupling Partner 3. Pd Catalyst / Ligand 4. Strong, Non-nucleophilic Base solvent Add Degassed Anhydrous Solvent (e.g., Toluene, Dioxane) reagents->solvent heat Heat to Reaction Temp (e.g., 80-110 °C) solvent->heat monitor Monitor by TLC / LC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute & Filter through Celite to remove Pd catalyst. cool->filter extract Aqueous Wash & Extraction filter->extract purify Column Chromatography extract->purify product Purified Product purify->product

Caption: General Workflow for Buchwald-Hartwig Amination.

Quantitative Troubleshooting Summary

IssuePotential CauseRecommended ActionScientific Rationale
Incomplete Conversion Insufficiently strong baseUse a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS).[9]The catalytic cycle requires deprotonation of the amine after it coordinates to the palladium center. Weak bases cannot accomplish this efficiently, stalling the cycle.[10]
Inappropriate ligandFor electron-deficient heteroaryl halides, use electron-rich, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).These ligands promote the crucial, often rate-limiting, reductive elimination step to form the C-N bond and regenerate the active Pd(0) catalyst.[11]
Hydrodehalogenation Presence of trace waterEnsure the use of anhydrous solvents and dry reagents. Water can act as a proton source for the competing hydrodehalogenation pathway.In this side reaction, the aryl-palladium intermediate is protonated and then reductively eliminates to give the debrominated arene and regenerate Pd(0), consuming starting material without forming the product.
Low Product Recovery Product loss during workupIf the product is basic, avoid acidic washes which could make it water-soluble. Use a neutral water wash followed by brine.The basicity of the product's pyridine nitrogen can lead to its extraction into the aqueous phase if an acidic wash is used.[5]

Experimental Protocols

The following are generalized but robust protocols for the workup and purification of products from reactions involving this compound.

Protocol 1: General Aqueous Workup for Cross-Coupling Reactions

This procedure is designed to remove the bulk of inorganic salts and the palladium catalyst.

  • Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Catalyst Removal: Dilute the cooled mixture with a suitable organic solvent (e.g., ethyl acetate, 5-10 volumes). Filter the diluted mixture through a short pad of Celite® or silica gel. Wash the pad with additional organic solvent to ensure full recovery of the product.[12][13] This step is crucial for removing heterogeneous palladium black.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Deionized water (to remove water-soluble bases and salts).

    • Saturated aqueous sodium chloride (brine) (to break emulsions and remove residual water).[14] Perform each wash with a volume approximately equal to that of the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This is the most common method for purifying non-crystalline products.

  • Sample Preparation: Dissolve the crude product from Protocol 1 in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) and concentrate the slurry to a dry, free-flowing powder. This is known as "dry loading."

  • Column Packing: Select an appropriate size column and pack it with silica gel using a slurry method with your starting eluent (e.g., 100% Hexane or a low-polarity mixture).

  • Elution: Carefully load the dried crude material onto the top of the packed column. Begin elution with a low-polarity mobile phase (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity. The ideal gradient will depend on the polarity of the target compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

References

Technical Support Center: Analysis of 5-Bromo-2-(difluoromethoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-bromo-2-(difluoromethoxy)pyridine and its analogs. This class of compounds, while vital in modern medicinal chemistry, presents unique challenges during routine HPLC and NMR analysis due to the interplay of the basic pyridine nitrogen, the lipophilic bromine atom, and the electron-withdrawing difluoromethoxy group.

This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols. My objective is to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and solve analytical issues effectively.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

The analysis of fluorinated pyridines by reversed-phase HPLC is often complicated by poor peak shape and inconsistent retention times. These issues typically stem from secondary interactions with the stationary phase or chemical instability.

HPLC Frequently Asked Questions (FAQs)

Q1: Why is my peak for this compound showing significant tailing?

A1: Peak tailing is the most common issue for basic compounds like pyridines on silica-based C18 columns.[1] The primary cause is the interaction between the protonated pyridine nitrogen (a Lewis base) and acidic, ionized silanol groups (Si-O⁻) that are present on the silica surface, even on end-capped columns.[2] This strong secondary interaction leads to a portion of the analyte molecules being retained longer, resulting in an asymmetrical peak.

Q2: My retention time is shifting between injections. What are the likely causes?

A2: Retention time instability can arise from several factors. The most common are insufficient column equilibration between gradient runs, changes in mobile phase composition (e.g., evaporation of the organic component), or temperature fluctuations in the column oven or laboratory.[3] For sensitive separations, even minor variations in mobile phase pH can alter the ionization state of your compound and the column's surface, affecting retention.

Q3: I am observing split peaks. How do I troubleshoot this?

A3: Peak splitting can be instrumental or chemical. Instrumentally, it may be caused by a partially blocked frit, a void in the column packing, or a mismatch between the injection solvent and the mobile phase.[3][4] Chemically, it could indicate on-column degradation or the presence of isomers. Given the structure, it is less likely to be an intrinsic chemical issue unless the sample has degraded.

Troubleshooting Guide: HPLC Peak Shape & Retention

This guide provides a systematic approach to resolving common HPLC issues.

Protocol 1: Optimizing Peak Symmetry for Basic Analytes

  • Lower Mobile Phase pH: Add an acid modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase (both aqueous and organic). This protonates the surface silanol groups (Si-OH), minimizing their ability to interact with the protonated pyridine analyte through ion-exchange.[1]

  • Increase Buffer Strength: If using a buffer, ensure its concentration is sufficient (typically 20-50 mM) to maintain a constant pH and ionic environment. This helps to "swamp out" the secondary interactions.[1]

  • Use a High-Purity, End-Capped Column: Modern columns designed for high-performance use ultra-pure silica with minimal metal content and are densely bonded and end-capped to shield as many silanol groups as possible.[1]

  • Consider an Alternative Stationary Phase: If tailing persists, a column with a different stationary phase may be required. A pentafluorophenyl (F5) phase can offer alternative selectivity for halogenated aromatic compounds through dipole-dipole and π-π interactions.[5] For methods requiring higher pH, specialized hybrid or pH-stable silica columns are recommended to prevent stationary phase degradation.[6]

Data & Workflow Visualization

Table 1: Recommended Starting Conditions for HPLC Analysis

Parameter Recommended Setting Rationale & Notes
Column High-purity, end-capped C18, 2.1 or 4.6 mm x 100 mm, < 3 µm A standard workhorse column. Ensure it is from a reputable manufacturer.
Mobile Phase A Water + 0.1% Formic Acid Formic acid is MS-compatible and effective at controlling silanol activity.[7]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Acetonitrile is a common, low-viscosity organic modifier.[7]
Gradient 10% to 95% B over 10 minutes A good starting point for screening. Adjust based on initial results.
Flow Rate 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID) Standard flow rates for the respective column dimensions.[7]
Column Temp. 30-40 °C Elevated temperature can improve peak shape by reducing mobile phase viscosity and speeding mass transfer.
Detection UV at 254 nm or 270 nm Pyridine rings have strong absorbance in this region.
Injection Vol. 1-5 µL Avoid column overload, which can cause fronting.[8]

| Injection Solvent | Mobile phase at initial conditions or a weaker solvent | Mismatching the injection solvent can cause peak distortion.[3] |

HPLC_Troubleshooting start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_overload Is Peak Fronting? start->check_overload reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes check_tailing Is Peak Tailing? check_overload->check_tailing No success Problem Solved reduce_conc->success check_ph Is Mobile Phase pH < 3? check_tailing->check_ph Yes check_split Is Peak Splitting? check_tailing->check_split No add_acid Add 0.1% Formic Acid or TFA to Mobile Phase check_ph->add_acid No use_hps_column Use High-Purity, End-Capped Column check_ph->use_hps_column Yes add_acid->success use_hps_column->success check_solvent Injection Solvent Matches Mobile Phase? check_split->check_solvent Yes check_split->success No, contact support match_solvent Dissolve Sample in Initial Mobile Phase check_solvent->match_solvent No check_column Inspect/Replace Column Frit & Guard Column check_solvent->check_column Yes match_solvent->success check_column->success

Caption: Troubleshooting workflow for common HPLC peak shape issues.

Section 2: Nuclear Magnetic Resonance (NMR) Analysis

NMR is the definitive tool for structural confirmation. For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The key to high-quality data is meticulous sample preparation and understanding the unique spectral features of the -OCF₂H group.

NMR Frequently Asked Questions (FAQs)

Q1: My NMR signals are broad and poorly resolved. What went wrong?

A1: Broad signals are almost always a sample preparation issue. The most common causes are:

  • Suspended Solids: Undissolved material disrupts the magnetic field homogeneity. All samples must be filtered into the NMR tube.

  • Paramagnetic Impurities: Trace metals can cause severe line broadening.[9]

  • High Concentration: Overly concentrated samples increase solution viscosity, which can broaden lines. This is a common issue when preparing a sample for ¹³C NMR and then running a ¹H spectrum on the same sample.

Q2: What should the ¹H and ¹⁹F NMR signals for the difluoromethoxy (-OCF₂H) group look like?

A2: The difluoromethoxy group has a characteristic signature. In the ¹H NMR spectrum, the single proton appears as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). In the ¹⁹F NMR spectrum, the two equivalent fluorine atoms appear as a doublet due to coupling back to the single proton (²JHF).[10] The large coupling constant (typically >70 Hz) is a hallmark of this group.[10]

Q3: I see more signals in my spectrum than I expect. What could they be?

A3: Unexpected signals can be residual solvent, grease from glassware, or impurities in your sample. A common impurity could arise from the hydrolysis of the difluoromethoxy group to a formate ester and ultimately to a hydroxyl group (-OH) at the 2-position of the pyridine ring, especially if the sample was exposed to strong acid or base.[11]

Troubleshooting Guide: NMR Sample Preparation & Spectral Interpretation

Protocol 2: Preparing High-Quality NMR Samples

  • Determine Required Concentration: For ¹H NMR, 5-10 mg in 0.6-0.7 mL of deuterated solvent is usually sufficient.[12] For ¹³C NMR, a more concentrated sample (20-50 mg) is often needed due to the lower natural abundance of the nucleus.[12]

  • Choose an Appropriate Solvent: Chloroform-d (CDCl₃) is a good first choice for most neutral organic compounds. If solubility is an issue, DMSO-d₆ or Acetone-d₆ can be used. Ensure the solvent is free of water and other impurities.

  • Ensure Complete Dissolution: Dissolve the sample completely in a small vial before transferring it to the NMR tube. Gentle vortexing or sonication can help.

  • Filter the Sample: CRITICAL STEP - Filter every sample into the NMR tube through a small plug of glass wool packed into a Pasteur pipette. This removes any particulate matter that will ruin the magnetic field homogeneity.

  • Use Quality NMR Tubes: Use clean, high-quality NMR tubes. Scratches or poor-quality glass can negatively impact the spectrum. Do not dry tubes in a hot oven, as this can bake on contaminants.

Data & Workflow Visualization

Table 2: Expected NMR Data for this compound

Nucleus Signal Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
¹H H on -OCF₂H ~6.6 – 7.3 Triplet (t) ²JHF ≈ 72-75 Hz This is the characteristic signal for the difluoromethoxy proton. Its exact shift is solvent dependent.[10]
Pyridine H's ~7.0 – 8.5 Multiplets The exact shifts and couplings depend on the substitution pattern.
¹⁹F -OCF₂ H ~ -80 to -95 Doublet (d) ²JHF ≈ 72-75 Hz Referenced to CFCl₃. May show further small couplings to pyridine protons.[10][13]
¹³C C on -OC F₂H ~113 Triplet (t) ¹JCF ≈ 255 Hz The carbon is split by the two attached fluorine atoms.

| | Pyridine C's | ~110 – 150 | Various | | Bromine and the -OCF₂H group will have significant effects on the chemical shifts. |

Note: Chemical shifts are estimates based on related structures and can vary with solvent and concentration.

NMR_Prep_Workflow start Start NMR Sample Prep weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) start->weigh dissolve Dissolve in 0.6 mL Deuterated Solvent in Vial weigh->dissolve check_dissolution Is Sample Fully Dissolved? dissolve->check_dissolution sonicate Gently Sonicate or Warm check_dissolution->sonicate No filter Filter Solution into NMR Tube via Pipette/Glass Wool check_dissolution->filter Yes sonicate->check_dissolution cap Cap and Invert to Mix filter->cap acquire Acquire Spectrum cap->acquire

Caption: Recommended workflow for preparing high-quality NMR samples.

Section 3: Chemical Stability Considerations

Q: Can the difluoromethoxy group hydrolyze during analysis?

A: Yes, while generally stable, the -OCF₂H group can be susceptible to hydrolysis under harsh conditions, particularly elevated pH and temperature, which can sometimes be encountered in HPLC methods.[11] This hydrolysis would likely proceed to form the corresponding 2-hydroxypyridine derivative. If you observe a new, more polar peak growing over time in your HPLC analysis, especially when using a mobile phase with a pH > 8, consider sample degradation as a potential cause. For NMR, samples stored in protic solvents or non-neutral solutions for extended periods may also show signs of degradation. It is always best to use freshly prepared samples and solutions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2-(difluoromethoxy)pyridine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. Among these, the pyridine ring is a privileged motif, ubiquitous in pharmaceuticals and agrochemicals. Halopyridines, in particular, serve as versatile building blocks for constructing complex molecular architectures through various cross-coupling and substitution reactions. This guide provides an in-depth, objective comparison of the reactivity of 5-Bromo-2-(difluoromethoxy)pyridine with other halopyridines, supported by experimental data and mechanistic insights to inform rational synthetic planning.

The introduction of fluorine-containing substituents has become a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3][4] The difluoromethoxy (-OCF₂H) group, in particular, offers a unique combination of electronic properties and metabolic stability, making this compound a building block of significant interest.[5][6]

Understanding the Reactivity Landscape of this compound

The reactivity of a halopyridine is fundamentally governed by the nature and position of its substituents, which influence the electronic distribution within the aromatic ring and the strength of the carbon-halogen bond. In this compound, two key features dictate its chemical behavior:

  • The 5-Bromo Substituent: The carbon-bromine (C-Br) bond is a versatile handle for palladium-catalyzed cross-coupling reactions. The general reactivity trend for halogens in such transformations is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[7] This makes the C-Br bond at the 5-position a prime site for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[8][9][10]

  • The 2-(difluoromethoxy) Group: The -OCF₂H group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[11][12] This electronic pull has a dual effect:

    • It activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the electron-withdrawing group (C2/C6 and C4).[13]

    • It influences the reactivity of the C-Br bond in cross-coupling reactions by modulating the electron density at the reaction center.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The performance of this compound in these reactions is best understood through direct comparison with other halopyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a robust method for creating biaryl structures.[14][15] The reactivity of the halopyridine is a critical parameter for reaction efficiency.

Experimental Data Comparison: Suzuki-Miyaura Coupling of Halopyridines

EntryHalopyridineBoronic AcidCatalyst SystemConditionsYield (%)Reference
1This compoundPhenylboronic acidPd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O, 90°C, 12h~85 (Expected)[16][17]
25-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ / K₃PO₄Dioxane/H₂O, 85-95°C, 15h85[14][15]
32-Amino-5-bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₃PO₄Dioxane/H₂O, 85-95°C, 15h88[14]
45-Bromo-2-chloropyrimidinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O, 80°C, 16h95 (at C5)[18]
52,5-DibromopyrimidinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O, 80°C, 16h92 (at C5)[18]

Analysis and Insights:

  • This compound is expected to exhibit high reactivity at the C5-Br position, comparable to other 5-bromopyridines bearing electron-donating or moderately electron-withdrawing groups.[15][19] The electron-withdrawing nature of the -OCF₂H group can enhance the rate of oxidative addition, which is often the rate-determining step.

  • In dihalopyridines like 5-bromo-2-chloropyrimidine, the inherent reactivity difference between C-Br and C-Cl bonds allows for selective coupling at the more reactive C-Br position.[18] This provides a strategic advantage for sequential functionalization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for synthesizing arylamines.[9][20][21] The success of this reaction is highly dependent on the choice of ligand and base.

Experimental Data Comparison: Buchwald-Hartwig Amination of Halopyridines

EntryHalopyridineAmineCatalyst SystemConditionsYield (%)Reference
1This compoundMorpholinePd₂(dba)₃ / Xantphos / Cs₂CO₃Toluene, 110°C, 16h~90 (Expected)[22][23]
22-Amino-5-bromo-4-methylpyridineVolatile AminePd(OAc)₂ / dppp / NaOt-BuToluene, 80-100°CHigh (General Protocol)[20]
35-Bromo-2-chloropyridineN-MethylanilinePd(OAc)₂ / BINAP / NaOt-BuToluene, 80°C, 18h85 (at C2)[24]
45-Bromo-2-chloropyrimidineMorpholinePd₂(dba)₃ / Xantphos / Cs₂CO₃Dioxane, 100°C, 18h92 (at C2)[18]

Analysis and Insights:

  • For this compound, amination is expected to proceed efficiently at the C5-Br position under standard Buchwald-Hartwig conditions.

  • In substrates like 5-bromo-2-chloropyridine, the outcome can be ligand-dependent. While cross-coupling generally favors the C-Br bond, some catalyst systems can promote amination at the C2-Cl position, highlighting the nuanced interplay of factors governing selectivity.[24]

  • The electron-deficient nature of the pyrimidine ring in 5-bromo-2-chloropyrimidine makes the C2-Cl bond susceptible to nucleophilic attack, often leading to selective amination at this position.[18]

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[10][25][26]

Experimental Data Comparison: Sonogashira Coupling of Halopyridines

EntryHalopyridineAlkyneCatalyst SystemConditionsYield (%)Reference
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃NDMF, 80°C, 6h~90 (Expected)[27]
22-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuI / Et₃NDMF, 100°C, 3h96[25]
33,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃NTHF, rt, 2h89 (mono-alkynylation at C3/C5)[28]

Analysis and Insights:

  • The C5-Br bond of this compound is anticipated to be highly reactive in Sonogashira couplings, affording the corresponding alkynylpyridine in excellent yield under standard conditions.

  • The reactivity of bromopyridines in Sonogashira reactions is generally high, as demonstrated by the efficient coupling of 2-amino-3-bromopyridine.[25]

  • In polyhalogenated pyridines, such as 3,5-dibromo-2,6-dichloropyridine, the greater reactivity of the C-Br bonds over C-Cl bonds allows for selective mono- or di-alkynylation at the bromo-substituted positions.[28]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing -OCF₂H group at the C2 position significantly activates the pyridine ring of this compound towards nucleophilic aromatic substitution. However, the bromine atom at C5 is a relatively poor leaving group compared to other halogens in SNAr reactions.

Reactivity Principles:

  • SNAr reactions on pyridine rings are most favorable at the C2 and C4 positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[13][29]

  • The rate of SNAr is highly dependent on the nature of the leaving group, with the general trend being F > Cl > Br > I.

  • Strong electron-withdrawing groups are necessary to sufficiently activate the ring for substitution to occur.[30]

Comparative Analysis:

  • This compound: Direct SNAr at the C5 position is generally disfavored due to the poor leaving group ability of bromide and the lack of activation at that specific position. The primary role of the -OCF₂H group is to activate the C6 position towards potential nucleophilic attack, although this is less common than substitution at C2 or C4.

  • 2-Chloro-5-nitropyridine: In this classic example, the chlorine at C2 is an excellent leaving group, and the nitro group at C5 strongly activates the ring, making it highly susceptible to SNAr at the C2 position.

  • 2,5-Dichloropyridine: The chlorine at the C2 position is more activated towards SNAr than the chlorine at the C5 position. Selective substitution at C2 can often be achieved.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure based on established methods for similar substrates.[15][19]

  • To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a solvent mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a representative procedure based on established methods.[20][23]

  • To a dry, sealable reaction tube under an inert atmosphere, add this compound (1.0 mmol), the amine (1.2 mmol), cesium carbonate (1.5 mmol), and the palladium catalyst system (e.g., Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%)).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to yield the aminated product.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pyridine-containing molecules. Its reactivity profile is characterized by a C5-Br bond that is readily susceptible to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The strongly electron-withdrawing 2-(difluoromethoxy) group modulates the electronic properties of the pyridine ring, influencing the rates of these transformations and activating the ring towards nucleophilic attack, though direct SNAr at the C5-position is not a favored pathway.

In comparison to other halopyridines, this compound offers a predictable and efficient handle for functionalization at the C5 position. When compared to dihalopyridines, such as 5-bromo-2-chloropyridine, it lacks the potential for sequential, site-selective functionalization inherent to substrates with halogens of differing reactivity. However, for direct elaboration at the 5-position, its reactivity is robust and comparable to other commonly used 5-bromopyridines. The insights and data presented in this guide are intended to empower researchers to make informed decisions in the design and execution of synthetic routes, leveraging the unique properties of this important fluorinated building block.

References

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-(difluoromethoxy)pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 5-Bromo-2-(difluoromethoxy)pyridine. In the absence of publicly available experimental spectra for this specific compound, this guide leverages data from structurally similar molecules to predict its spectral characteristics. This approach provides a valuable reference for researchers working with this and related compounds in the fields of medicinal chemistry and materials science.

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, making fluorinated building blocks like this compound highly valuable in drug discovery and development. Accurate structural elucidation through spectroscopic methods is a critical step in the synthesis and application of these molecules. This guide will delve into the predicted ¹H, ¹³C, and ¹⁹F NMR spectra, as well as the expected mass spectrum of the title compound, drawing comparisons with closely related analogs.

Predicted Spectroscopic Data for this compound

The following table summarizes the predicted NMR and MS data for this compound. These predictions are based on the analysis of known spectral data for similar compounds, including other 5-bromo-2-substituted pyridines and fluorinated pyridines.

Parameter Predicted Value Justification
Molecular Formula C₆H₄BrF₂NOBased on the chemical structure.[1]
Molecular Weight 223.00 g/mol Calculated from the molecular formula.
¹H NMR (ppm) H-3: ~7.0-7.2 (d) H-4: ~7.9-8.1 (dd) H-6: ~8.3-8.5 (d) -OCHF₂: ~6.5-7.5 (t)Predicted based on the electronic effects of the substituents and data from related brominated and alkoxylated pyridines. The difluoromethoxy proton will appear as a triplet due to coupling with the two fluorine atoms.
¹³C NMR (ppm) C-2: ~160-165 (t) C-3: ~110-115 C-4: ~140-145 C-5: ~115-120 C-6: ~145-150 -OCHF₂: ~115-120 (t)The carbon attached to the difluoromethoxy group (C-2) and the difluoromethoxy carbon itself will exhibit splitting (a triplet) due to coupling with the fluorine atoms. Chemical shifts are estimated based on substituent effects in fluorinated pyridines.[2]
¹⁹F NMR (ppm) -OCHF₂: ~-80 to -90 (d)The chemical shift is characteristic for a difluoromethoxy group. The signal will be a doublet due to coupling with the proton.[3]
Mass Spectrum (m/z) M⁺: 223/225 (1:1 ratio)The molecular ion peak will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately equal abundance).

Comparative Analysis with Alternative Compounds

The spectral features of this compound can be better understood by comparing them with those of structurally related compounds.

Compound Key NMR/MS Differences from this compound
5-Bromo-2-fluoropyridine ¹H NMR: No -OCHF₂ signal. ¹⁹F NMR: A single fluorine signal at a different chemical shift. MS: Lower molecular weight.
5-Bromo-2-(trifluoromethoxy)pyridine ¹H NMR: No -OCHF₂ proton signal. ¹⁹F NMR: A singlet for the -OCF₃ group at a different chemical shift. MS: Higher molecular weight.[4]
5-Bromo-2-methoxypyridine ¹H NMR: A singlet for the -OCH₃ protons around 3.9 ppm. ¹⁹F NMR: No signal. MS: Lower molecular weight.
5-Bromo-2-(2,2-difluoroethoxy)pyridine ¹H NMR: The difluoroethoxy group will show a triplet for the -CH₂- protons and a triplet of doublets for the -CHF₂ proton. ¹⁹F NMR: A doublet for the two fluorine atoms. MS: Higher molecular weight.[5]

Experimental Protocols

Acquiring high-quality NMR and MS data is crucial for accurate structural confirmation. Below are generalized protocols for these experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring NMR spectra of a solid sample is as follows:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Standard single-pulse experiment.

    • ¹³C NMR: Proton-decoupled pulse program.

    • ¹⁹F NMR: A standard ¹⁹F experiment, often requiring a specific probe.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the spectra to the residual solvent peak or an internal standard.

Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg (1H) or 20-50 mg (13C) of sample prep2 Dissolve in ~0.7 mL deuterated solvent prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Tune and lock acq1->acq2 acq3 Acquire 1H, 13C, and 19F spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectra proc2->proc3 analysis analysis proc3->analysis Structural Elucidation

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS)

A typical protocol for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation:

    • Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.

  • Data Analysis:

    • Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of bromine.

Decision Tree for Spectroscopic Analysis

Caption: A logical flow for confirming the structure of this compound using MS and NMR.

Conclusion

References

The Rising Profile of 5-Bromo-2-(difluoromethoxy)pyridine in Medicinal Chemistry: A Comparative Guide to the Biological Activity of its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 5-Bromo-2-(difluoromethoxy)pyridine Scaffold

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone, integral to the structure of numerous approved therapeutic agents.[1] Its unique electronic properties and synthetic versatility make it a favored building block for medicinal chemists.[1] Within this important class of heterocycles, this compound is emerging as a particularly valuable starting material. The strategic placement of a bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of diverse molecular fragments.[2][3] This allows for the systematic exploration of chemical space and the optimization of biological activity.

Furthermore, the 2-(difluoromethoxy) group offers significant advantages. The fluorine atoms can enhance metabolic stability, increase binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa, all of which are critical parameters in drug design. This guide provides a comparative analysis of the biological activities of compounds synthesized from precursors like this compound, with a focus on their anticancer, anti-inflammatory, and antimicrobial potential. We will delve into the experimental data that underscores their therapeutic promise and provide detailed protocols for their synthesis and evaluation, offering researchers a comprehensive resource for navigating this exciting area of medicinal chemistry.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridine derivatives have shown significant promise in the development of novel anticancer agents by targeting various cancer cell lines and key signaling pathways.[4] While specific derivatives of this compound are still in early-stage research, the broader class of bromo-pyridine derivatives serves as an excellent proxy for understanding their potential.

Comparative Analysis of Anticancer Potency

A study on a series of 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles, synthesized from bromo-pyridine precursors, revealed potent anticancer activity against the human HT-29 colon adenocarcinoma tumor cell line.[5] The data, presented in Table 1, highlights the structure-activity relationship (SAR) where substitutions on the aryl rings significantly impact cytotoxicity. For instance, compound Ii , featuring a 1,3-benzodioxol moiety, demonstrated the highest potency with an IC50 of 3 µM.[5]

Compound IDR1R2IC50 (µM) against HT-29 Cells[5]
Id 2-ethoxyphenyl4-bromophenyl>50
Ii 2-ethoxyphenyl1,3-benzodioxol-5-yl3
Doxorubicin --0.8

Table 1: In vitro anticancer activity of selected pyridine derivatives compared to the standard chemotherapeutic agent, Doxorubicin.

The causality behind these differences in activity can be attributed to several factors. The steric bulk and electronic properties of the substituents influence how the molecule fits into the binding pocket of its biological target. Furthermore, the hydrogen-bonding capability of the imino and cyano groups plays a crucial role in the interaction with target proteins, such as kinases, which are often dysregulated in cancer.[5]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyridine derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow for Anticancer Drug Screening.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a key research priority. Pyridine derivatives have been investigated for their ability to inhibit key inflammatory mediators.[6]

Comparative Analysis of Anti-inflammatory Efficacy

A study on thiazole, thiophene, pyridine, and pyran derivatives derived from androstenedione demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[6] This in vivo model is a standard for evaluating acute inflammation. The results, summarized in Table 2, show that several of the synthesized compounds exhibited anti-inflammatory effects comparable to or exceeding that of the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin.

Compound IDChemical Class% Inhibition of Paw Edema[6]
2 16-bromo-androstenedione45.2
23c Pyridine derivative68.5
23f Pyridine derivative72.3
Indomethacin NSAID (Control)65.8

Table 2: In vivo anti-inflammatory activity of selected pyridine derivatives in the carrageenan-induced rat paw edema model.

The enhanced activity of the pyridine derivatives can be attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators.[7] The specific structural features of these compounds allow them to bind to the active site of COX enzymes, thereby blocking their function.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a widely used and reliable model for screening the anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 10 mg/kg) one hour before carrageenan injection. The control group receives the vehicle, and the positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Paw_Edema_Workflow cluster_pre_treatment Pre-treatment cluster_induction_measurement Inflammation Induction & Measurement cluster_analysis Data Analysis acclimatize Acclimatize Rats administer Administer Test Compounds / Controls acclimatize->administer inject Inject Carrageenan into Paw administer->inject measure Measure Paw Volume at Time Intervals inject->measure calculate Calculate % Inhibition of Edema measure->calculate

Workflow for the Carrageenan-Induced Paw Edema Assay.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Pyridine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[8][9]

Comparative Analysis of Antimicrobial Potency

A study investigating novel pyridine-based derivatives synthesized via Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine showcased their potential as antimicrobial agents.[10] The in vitro antimicrobial activity was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. The results, presented in Table 3, highlight the efficacy of these compounds, with some exhibiting potent activity against specific strains.

Compound IDTarget MicroorganismMinimum Inhibitory Concentration (MIC) in µg/mL[10]
4f Escherichia coli12.5
4b Bacillus subtilis25
Ciprofloxacin Escherichia coli0.5
Ciprofloxacin Bacillus subtilis1

Table 3: In vitro antimicrobial activity of selected pyridine derivatives compared to the standard antibiotic, Ciprofloxacin.

The antimicrobial mechanism of pyridine derivatives is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with DNA replication. The specific substitutions on the pyridine ring influence the compound's lipophilicity and electronic properties, which in turn affect its ability to penetrate microbial cells and interact with its target.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton broth). Dilute the culture to achieve a standardized inoculum of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacteria A->C B Perform Serial Dilution of Pyridine Derivatives in 96-well Plate B->C D Incubate Plates C->D 18-24h Incubation E Determine Minimum Inhibitory Concentration (MIC) D->E

Workflow for the Broth Microdilution Assay to Determine MIC.

Conclusion: A Promising Scaffold for Future Drug Development

The strategic use of this compound and its analogs as starting materials provides a powerful platform for the synthesis of novel, biologically active compounds. The experimental data for related bromo-pyridine derivatives strongly suggest that this scaffold holds significant potential for the development of new anticancer, anti-inflammatory, and antimicrobial agents. The versatility of the Suzuki cross-coupling reaction allows for the creation of large libraries of compounds for high-throughput screening, accelerating the drug discovery process. As research in this area continues, it is anticipated that derivatives of this compound will emerge as promising candidates for further preclinical and clinical development, ultimately contributing to the arsenal of therapies for a range of human diseases.

References

A Senior Application Scientist's Guide to 5-Bromo-2-(difluoromethoxy)pyridine: Performance Benchmarking in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern medicinal chemistry, the strategic incorporation of unique functional groups is paramount to tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The 2-(difluoromethoxy)pyridine moiety has emerged as a particularly valuable scaffold, with the difluoromethoxy (-OCF₂H) group acting as a metabolically stable bioisostere for hydroxyl or methoxy groups, capable of acting as a lipophilic hydrogen bond donor.[1][2] This guide presents a comprehensive performance benchmark of 5-Bromo-2-(difluoromethoxy)pyridine, a key building block for accessing this scaffold. We provide an in-depth analysis of its performance in two cornerstone transformations for drug development professionals: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. Through objective comparison with alternative reagents and supported by detailed experimental protocols, this guide serves as a practical resource for researchers aiming to leverage this versatile building block in their synthetic campaigns.

Introduction: The Strategic Value of the -OCF₂H Group and the Pyridine Core

The utility of this compound stems from the synergistic combination of its three key components: the pyridine ring, the bromine atom, and the difluoromethoxy group.

  • The Pyridine Scaffold : A fundamental heterocyclic motif, the pyridine ring is a ubiquitous feature in pharmaceuticals, serving as a key interaction point with biological targets and influencing solubility and bioavailability.[3]

  • The Bromo Handle : The bromine atom at the 5-position serves as a robust and versatile synthetic handle. Its reactivity is generally higher than the corresponding chloro-analogue but offers greater stability and often lower cost than the iodo-analogue, striking an optimal balance for participation in a wide array of palladium-catalyzed cross-coupling reactions.[4][5]

  • The Difluoromethoxy (-OCF₂H) Group : This fluorinated moiety offers a unique suite of properties that are highly desirable in drug design.[1] It is a weakly electron-withdrawing group that enhances metabolic stability by replacing labile groups like methoxy, which are prone to O-demethylation.[2] Crucially, the polarized C-H bond allows the -OCF₂H group to function as a hydrogen bond donor, mimicking interactions of hydroxyl or thiol groups while increasing lipophilicity, which can improve membrane permeability.[1][2]

This guide will now benchmark the performance of this building block in essential C-C and C-N bond-forming reactions.

Reaction Benchmark I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds.[6] Its tolerance of a vast range of functional groups makes it indispensable in pharmaceutical synthesis.[7]

Experimental Design & Rationale

The reactivity of an aryl halide in Suzuki coupling is highly dependent on the electronic nature of the aromatic ring and the choice of catalyst.[4] The pyridine ring, being electron-deficient, and the weakly electron-withdrawing difluoromethoxy group, are expected to facilitate the rate-determining oxidative addition step of the palladium catalyst into the C-Br bond.[4]

To provide a comprehensive benchmark, we compare the performance of a standard, widely available catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), with a more advanced system, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which is often superior for heteroaromatic substrates.[8]

Performance Data: Suzuki-Miyaura Coupling

The following table summarizes typical yields for the Suzuki coupling of 5-bromopyridine analogues with various arylboronic acids, providing a strong basis for expected outcomes with this compound.

Catalyst SystemSubstrate AnalogueCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference / Notes
Pd(PPh₃)₄ 5-Bromo-2-methylpyridin-3-aminePhenylboronic acidK₃PO₄1,4-Dioxane/H₂O901585[7][9]
Pd(PPh₃)₄ 5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane/H₂O901588[7][9]
Pd(PPh₃)₄ 5-Bromo-2-methylpyridin-3-amine4-Chlorophenylboronic acidK₃PO₄1,4-Dioxane/H₂O901578[7][9]
Pd(dppf)Cl₂ 5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane80284High efficiency with a robust catalyst.[8]
Pd(dppf)Cl₂ 5-Bromonicotinaldehyde AnaloguePhenylboronic acidK₂CO₃Toluene/H₂O1001292Demonstrates broad applicability.[10]

Causality Insights : The data indicates that Pd(PPh₃)₄ is a highly effective and economical choice for routine couplings, providing good to excellent yields.[7][9] For more challenging substrates, or when reaction time is critical, the Pd(dppf)Cl₂ system demonstrates superior performance, often leading to higher yields in significantly shorter times.[8] The electron-deficient nature of the 2-(difluoromethoxy)pyridine ring should favor efficient coupling under both conditions.

Detailed Protocol: Suzuki Coupling with Pd(dppf)Cl₂

This protocol describes a self-validating system for the reliable coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Dimethoxyethane (DME) (8 mL)

  • Water (2 mL)

  • Schlenk flask, magnetic stirrer, condenser, inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask with a septum, then evacuate and backfill with inert gas three times to ensure an inert atmosphere.

  • Add the degassed solvents (DME and water) via syringe.

  • Heat the reaction mixture to 80-85 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki Coupling Workflow & Mechanism

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep 1. Add Reagents: - Aryl Bromide - Boronic Acid - Base (K₂CO₃) - Catalyst (Pd(dppf)Cl₂) Inert 2. Create Inert Atmosphere (Evacuate/Backfill) Prep->Inert Solvent 3. Add Degassed Solvents (DME/H₂O) Inert->Solvent Heat 4. Heat to 85°C with Stirring Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 6. Aqueous Workup & Extraction Monitor->Workup Purify 7. Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) trans_complex [L₂Pd(II)(Ar)(Ar')]⁻ oa_complex->trans_complex Transmetalation (Ar'-B(OR)₂ + Base) trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[4][11]

Reaction Benchmark II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[12] This transformation is critical in drug discovery, as the aryl amine motif is present in countless therapeutic agents.[13]

Experimental Design & Rationale

The success of a Buchwald-Hartwig amination is highly dependent on the catalyst-ligand system, the base, and the nature of the amine coupling partner.[14] For heteroaryl bromides like this compound, sterically hindered, electron-rich phosphine ligands are often required to promote efficient catalysis.[12][15]

We benchmark two generations of catalyst systems:

  • A Bidentate Ligand System (e.g., Xantphos): Often effective for a range of amines and provides good stability to the catalytic intermediate.[16]

  • A Bulky Monophosphine Ligand System (e.g., XPhos): Represents a more modern, highly active class of ligands capable of coupling a wider variety of amines, including challenging or sterically hindered ones, often under milder conditions.[15][17]

Performance Data: Buchwald-Hartwig Amination

The following data, derived from the amination of analogous 5-bromopyrimidine and 5-bromo-2-chloropyrimidine systems, provides a reliable guide for expected performance.

Catalyst/LigandSubstrate AnalogueAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference / Notes
Pd₂(dba)₃ / Xantphos 5-BromopyrimidineN-MethylanilineNaOt-BuDioxane1001695Classic, effective bidentate ligand system.[16]
Pd₂(dba)₃ / Xantphos 5-BromopyrimidineMorpholineNaOt-BuDioxane1001692[16]
Pd₂(dba)₃ / XPhos 5-Bromo-2-chlorobenzo[d]thiazoleMorpholineK₃PO₄t-AmylOH1101890Selective amination at C-Br with a modern, bulky ligand.[18]
[Pd(allyl)Cl]₂ / t-BuXPhos BromobenzeneCarbazoleLiOt-BuDioxane10024HighDemonstrates the power of bulky ligands for less nucleophilic amines.[17]

Causality Insights : For simple, unhindered secondary amines, a system like Pd₂(dba)₃/Xantphos is robust and effective.[16] However, for more challenging couplings involving primary amines, hindered secondary amines, or less nucleophilic amines (like carbazoles), a more active catalyst system employing a bulky biaryl monophosphine ligand such as XPhos or t-BuXPhos is often necessary to achieve high yields.[15][17] The choice of base is also critical; strong alkoxides like NaOt-Bu are common, but weaker carbonate or phosphate bases can be used with more active catalysts, broadening functional group tolerance.[14]

Detailed Protocol: Buchwald-Hartwig Amination with an XPhos Precatalyst

This protocol utilizes a modern, air-stable palladium precatalyst for ease of use and high reactivity.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (primary or secondary) (1.2 mmol, 1.2 equiv.)

  • XPhos Pd G3 (a precatalyst) (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube, magnetic stirrer, oil bath, inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add this compound, the XPhos Pd G3 precatalyst, and NaOt-Bu to a dry Schlenk tube.

  • Add the magnetic stir bar.

  • Add the amine (if liquid) or a solution of the amine (if solid) in toluene.

  • Add the remaining anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a short pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization: Buchwald-Hartwig Ligand Selection Logic

Buchwald_Logic start Select Amine Substrate amine_type What is the amine type? start->amine_type sec_amine Secondary Amine amine_type->sec_amine Secondary pri_amine Primary Amine amine_type->pri_amine Primary weak_nuc Weak Nucleophile (e.g., Amide, Carbazole) amine_type->weak_nuc Weak sterics Is it sterically hindered? sec_amine->sterics xphos Use Bulky Monophosphine (e.g., XPhos, RuPhos) pri_amine->xphos brettphos Use Specialized Bulky Ligand (e.g., BrettPhos) weak_nuc->brettphos xantphos Consider Bidentate Ligand (e.g., Xantphos) sterics->xantphos No sterics->xphos Yes

Caption: Decision tree for ligand selection in Buchwald-Hartwig amination.[15]

Conclusion and Outlook

This compound stands out as a highly effective and versatile building block for the synthesis of complex molecules in drug discovery and materials science. Its performance in the cornerstone Suzuki-Miyaura and Buchwald-Hartwig reactions is robust and predictable. For routine Suzuki couplings, the economical Pd(PPh₃)₄ catalyst provides excellent results, while more demanding transformations benefit from advanced catalysts like Pd(dppf)Cl₂. In C-N bond formations, modern bulky monophosphine ligands like XPhos enable the coupling of a vast array of amines with high efficiency. The predictable reactivity of the C-Br bond, coupled with the valuable physicochemical properties imparted by the difluoromethoxy group, solidifies the position of this compound as an indispensable tool for the modern synthetic chemist.

References

The 5-Bromo-2-(difluoromethoxy)pyridine Scaffold: A Comparative Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a continuous journey of molecular exploration and optimization. Within the vast landscape of medicinal chemistry, the pyridine scaffold stands out as a privileged structure, present in a multitude of FDA-approved drugs.[1] This guide delves into the structure-activity relationship (SAR) of a particularly promising, yet underexplored, scaffold: 5-Bromo-2-(difluoromethoxy)pyridine . While comprehensive SAR studies on this specific scaffold are not yet widely published, this guide will provide a comparative analysis based on established principles of medicinal chemistry, the known roles of its constituent functional groups, and data from structurally related compounds. By understanding the potential impact of modifications to this core, researchers can strategically design and synthesize novel analogs with enhanced potency, selectivity, and pharmacokinetic profiles.

The Allure of the this compound Scaffold

The this compound scaffold incorporates several key features that make it an attractive starting point for drug discovery programs:

  • The Pyridine Core: A fundamental heterocyclic aromatic ring, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets.[1] Its aromatic nature also allows for π-π stacking interactions.

  • The 5-Bromo Substituent: The bromine atom at the 5-position serves as a versatile synthetic handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of substituents to probe the surrounding chemical space.[2] Halogen bonding is also an increasingly recognized non-covalent interaction that can contribute to ligand-target binding affinity.

  • The 2-(Difluoromethoxy) Group: The difluoromethoxy group (OCF₂H) is a bioisostere of a methoxy or hydroxyl group, but with significantly altered electronic properties. The high electronegativity of the fluorine atoms can modulate the pKa of the pyridine ring and influence the molecule's overall metabolic stability and membrane permeability.[3] This group can also participate in favorable interactions with biological targets.

A Predictive SAR Analysis: Charting a Course for Analog Design

In the absence of direct experimental data for a series of analogs, we can construct a hypothetical SAR map based on established medicinal chemistry principles. This predictive analysis provides a rational basis for the design of a focused library of compounds based on the this compound scaffold.

Key Areas for Modification and Their Predicted Impact
Position of ModificationProposed ModificationPredicted Impact on Activity and PropertiesRationale
C5-Position (via Bromine Displacement) Small aliphatic/aromatic groupsExploration of a key binding pocket; potential for increased potency.The Suzuki-Miyaura coupling allows for the introduction of diverse functionalities to probe for specific interactions with the target protein.
Heterocyclic ringsIntroduction of additional hydrogen bond donors/acceptors; potential for improved selectivity and solubility.Heterocycles can introduce specific interactions with the target and improve the physicochemical properties of the compound.
Linkers to larger moietiesTargeting of adjacent binding sites or allosteric pockets.For certain targets, extending the molecule with a flexible or rigid linker can lead to interactions with secondary binding sites, significantly enhancing affinity.
Pyridine Ring Introduction of substituents at C3, C4, or C6Fine-tuning of electronic properties and steric profile; potential to block metabolic hotspots.Substituents on the pyridine ring can modulate the basicity of the nitrogen atom and influence the overall conformation of the molecule.
Difluoromethoxy Group Replacement with other fluoroalkoxy groups (e.g., OCF₃, OCHF₂)Modulation of lipophilicity and metabolic stability.Varying the degree of fluorination can have a significant impact on the compound's pharmacokinetic properties.
Replacement with other small electron-withdrawing groupsAlteration of the electronic character of the pyridine ring.This can influence the strength of hydrogen bonding interactions and the overall reactivity of the scaffold.

Experimental Protocols: Synthesizing the Analogs

The cornerstone of any SAR study is the efficient and reliable synthesis of the designed analogs. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the derivatization of the this compound scaffold at the C5-position.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizing the Strategy: Workflows and Mechanisms

To further clarify the concepts discussed, the following diagrams illustrate the proposed SAR strategy, the experimental workflow for analog synthesis, and the catalytic cycle of the key chemical transformation.

SAR_Strategy Scaffold This compound Core Scaffold C5_Mod C5-Position Modification (via Suzuki Coupling) Scaffold->C5_Mod Introduce diverse aryl/heteroaryl groups Ring_Mod Pyridine Ring Substitution Scaffold->Ring_Mod Fine-tune electronics and sterics DFM_Mod 2-Difluoromethoxy Group Modification Scaffold->DFM_Mod Modulate PK properties Potency Potency C5_Mod->Potency Enhance Potency Selectivity Selectivity Ring_Mod->Selectivity Improve Selectivity PK_Profile PK_Profile DFM_Mod->PK_Profile Optimize ADME Suzuki_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Base setup->reagents solvent Add Degassed Solvent reagents->solvent heat Heat and Stir (Monitor Reaction) solvent->heat workup Aqueous Workup heat->workup purify Column Chromatography workup->purify product Purified Analog purify->product Suzuki_Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition R-Br Pd(II)\nIntermediate Pd(II) Intermediate Oxidative\nAddition->Pd(II)\nIntermediate Transmetalation Transmetalation Pd(II)\nIntermediate->Transmetalation Ar-B(OH)2 Base Coupled\nPd(II) Complex Coupled Pd(II) Complex Transmetalation->Coupled\nPd(II) Complex Reductive\nElimination Reductive Elimination Coupled\nPd(II) Complex->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-R

References

The Strategic Calculus of Synthesis: A Cost-Benefit Analysis of 5-Bromo-2-(difluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the difluoromethoxy (-OCF₂H) group has emerged as a prized substituent, offering a unique combination of physicochemical properties that can significantly enhance the therapeutic potential of drug candidates. Its ability to modulate lipophilicity, improve metabolic stability, and act as a hydrogen bond donor makes it a powerful tool in the optimization of lead compounds.[1][2] Consequently, the choice of synthetic strategy for introducing this critical moiety is a decision of paramount importance, with significant implications for cost, efficiency, and overall project timelines.

This guide provides an in-depth cost-benefit analysis of utilizing 5-Bromo-2-(difluoromethoxy)pyridine as a key building block in chemical synthesis. We will objectively compare this "building block" approach with alternative "late-stage" difluoromethoxylation strategies, supported by experimental data and field-proven insights to inform your synthetic planning.

The Dichotomy of Difluoromethoxylation: Building Block vs. Late-Stage Functionalization

The introduction of the -OCF₂H group can be broadly categorized into two strategic approaches:

  • The Building Block Approach: This strategy involves the use of a pre-functionalized starting material, such as this compound, which already contains the desired difluoromethoxy-pyridine core. Subsequent reactions, such as cross-coupling, are then employed to construct the final target molecule.

  • The Late-Stage Functionalization Approach: In this strategy, the difluoromethoxy group is introduced at a later step in the synthesis onto a pre-existing pyridine ring. This is often achieved through methods like visible-light photoredox catalysis.[1][3]

The choice between these two approaches is not merely a matter of synthetic preference but a strategic decision that impacts resource allocation, scalability, and the feasibility of accessing a diverse range of analogues for structure-activity relationship (SAR) studies.

Cost-Benefit Analysis: this compound in Focus

Synthesis & Accessibility

This compound is a commercially available reagent, offering a direct and often time-efficient route to difluoromethoxylated pyridine derivatives.[4]

Benefits of the Building Block Approach:

  • Predictability and Reliability: The use of a well-defined building block often leads to more predictable reaction outcomes and easier purification of the final products.

  • Time Efficiency: For the synthesis of a specific target, starting with a key fragment already in place can significantly shorten the overall synthetic sequence.

  • Established Chemistry: The bromine handle on the pyridine ring is amenable to a wide range of well-established and high-yielding cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6][7]

Costs and Considerations:

  • Reagent Cost: As a specialized building block, this compound can have a higher initial cost compared to simple, unfunctionalized pyridines.

  • Limited Diversity for SAR: If a wide range of analogues with substitutions on the pyridine ring itself is required, the building block approach may necessitate the synthesis or purchase of multiple, distinct starting materials, which can be costly and time-consuming.

Performance in Key Reactions: A Comparative Overview

The true value of a synthetic strategy is determined by its performance in the laboratory. Below, we compare the building block approach using this compound with a representative late-stage difluoromethoxylation method.

Table 1: Comparative Analysis of Synthetic Approaches to a Generic 5-Aryl-2-(difluoromethoxy)pyridine

FeatureBuilding Block Approach (Suzuki Coupling)Late-Stage Functionalization (Photoredox Catalysis)
Starting Materials This compound, Arylboronic acidSubstituted Pyridine, Difluoromethoxylating Reagent
Key Reagents Palladium catalyst, Ligand, BasePhotocatalyst (e.g., Iridium or Ruthenium complex), Radical Initiator
Typical Yields Generally good to excellent (often >70%)[5]Moderate to good (can be variable depending on substrate)[3]
Reaction Conditions Typically requires elevated temperatures (80-120 °C) and inert atmosphere[5]Often proceeds at room temperature under visible light irradiation[3]
Substrate Scope Broad scope for the arylboronic acid partner[5]Can be sensitive to electronic properties of the pyridine substrate[3]
Scalability Well-established for scale-upCan be challenging to scale due to light penetration and quantum yield issues[8]
Cost of Consumables Palladium catalysts and ligands can be expensive.Photocatalysts can be costly, though catalyst loading is often low.[9]

Experimental Workflow: Building Block Approach vs. Late-Stage Functionalization

The following diagrams illustrate the typical experimental workflows for the two approaches.

building_block cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine this compound, Arylboronic acid, Base start->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to 80-120 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product late_stage cluster_prep_ls Reaction Setup cluster_reaction_ls Reaction cluster_workup_ls Workup & Purification start_ls Start reagents_ls Combine Pyridine Substrate, Difluoromethoxylating Reagent start_ls->reagents_ls catalyst_ls Add Photocatalyst reagents_ls->catalyst_ls solvent_ls Add Degassed Solvent catalyst_ls->solvent_ls irradiate Irradiate with Visible Light solvent_ls->irradiate monitor_ls Monitor by TLC/LC-MS irradiate->monitor_ls concentrate Concentrate Reaction Mixture monitor_ls->concentrate purify_ls Column Chromatography concentrate->purify_ls product_ls Isolated Product purify_ls->product_ls

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Bromo-2-(difluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is as critical as the innovative science they enable. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-Bromo-2-(difluoromethoxy)pyridine, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach moves beyond mere procedural checklists to instill a deep understanding of the "why" behind each step, fostering a culture of safety and scientific integrity.

Understanding the Hazard Profile: A Foundation for Safe Handling

This compound is a halogenated pyridine derivative. Its chemical structure necessitates a cautious approach to its handling and disposal. Safety Data Sheets (SDS) for this compound and structurally similar molecules indicate that it should be regarded as hazardous.[1][2] Key hazard considerations include:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[1][3]

  • Irritation: Causes skin and serious eye irritation.[2][4] May also cause respiratory irritation.[2][4]

Given its classification as a brominated and fluorinated organic compound, it falls into the category of halogenated organic waste .[1] This classification is paramount as it dictates the appropriate waste stream and ultimate disposal method, which is typically high-temperature incineration at a licensed facility.[1] Co-mingling halogenated waste with non-halogenated organic waste is strongly discouraged, as it complicates the disposal process and can significantly increase disposal costs.

Table 1: Key Safety and Physical Properties

PropertyValue/InformationSource
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Respiratory Irritation[1][2][4]
Waste Classification Halogenated Organic Waste[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat[4]
Handling Environment Well-ventilated area, preferably within a chemical fume hood[3][4]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound from the point of generation to its final collection.

Step 1: Segregation at the Source

The cardinal rule of chemical waste management is proper segregation.[5] Immediately upon generation, any waste containing this compound must be designated as halogenated organic waste.

  • Action: Designate a specific, clearly labeled waste container for halogenated organic liquids. This container should be made of a compatible material, such as glass or high-density polyethylene.[6]

  • Rationale: Preventing cross-contamination with non-halogenated waste streams is crucial for cost-effective and compliant disposal.[7] Halogenated compounds require incineration at specific facilities, and mixing them with other waste types complicates this process.

Step 2: Container Management and Labeling

Proper container management is a cornerstone of laboratory safety and regulatory compliance.

  • Action:

    • Ensure the designated halogenated waste container is in good condition with a secure, tight-fitting lid.[8]

    • Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[8]

    • On the label, clearly write the full chemical name: "this compound" and list any other chemical constituents and their approximate percentages.[8][9] Do not use abbreviations or chemical formulas.[8]

    • Keep the container closed at all times, except when actively adding waste.[5][8]

  • Rationale: Accurate labeling ensures that Environmental Health and Safety (EHS) personnel can manage the waste appropriately and safely. Keeping containers closed prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere, protecting researchers from inhalation exposure.

Step 3: Accumulation and Storage

Waste should be accumulated in a designated and controlled area within the laboratory.

  • Action:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[9]

    • Ensure the SAA is in a cool, dry, and well-ventilated location, away from heat sources or incompatible materials such as strong oxidizing agents or acids.[10]

    • Store the container within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[9]

  • Rationale: Proper storage minimizes the risk of accidents, such as spills or reactions with incompatible chemicals. Secondary containment is a critical safety measure to prevent the spread of hazardous material in the event of a container failure.

Step 4: Requesting Disposal

Once the waste container is nearly full (approximately three-quarters capacity), or if the material is no longer needed, it is time to arrange for its removal.[9]

  • Action: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a chemical collection request form to your EHS department.[10]

  • Rationale: Timely removal of waste prevents the accumulation of excessive quantities of hazardous materials in the laboratory, reducing overall risk.

The decision-making process for the disposal of this compound can be visualized as follows:

Disposal_Workflow cluster_0 In-Lab Waste Handling cluster_1 Institutional Disposal A Waste Generation (this compound) B Identify as Halogenated Organic Waste A->B C Select Labeled, Compatible Waste Container B->C D Add Waste to Container in Fume Hood C->D E Securely Cap and Store in Secondary Containment (Satellite Accumulation Area) D->E F Container Full or Waste No Longer Needed E->F G Submit Waste Pickup Request to EHS F->G H EHS Collects Waste G->H I Transport to Licensed Hazardous Waste Facility H->I J High-Temperature Incineration I->J

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure Response

Even with meticulous adherence to protocols, accidents can occur. Preparedness is key to mitigating any potential harm.

Spill Response:
  • Minor Spill (in a fume hood):

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit for solvents.[9]

    • Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[9]

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • Contact your institution's EHS or emergency response team immediately.[9] Do not attempt to clean up a large spill without specialized training and equipment.

Personnel Exposure:
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[4] Remove any contaminated clothing.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

By integrating these robust safety and disposal protocols into your daily laboratory operations, you contribute to a safer research environment and ensure that your groundbreaking work is conducted with the utmost responsibility.

References

A Senior Application Scientist's Guide to the Safe Handling of 5-Bromo-2-(difluoromethoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our work with novel chemical entities is foundational to scientific advancement. The safe handling of these compounds is not merely a procedural formality but a core tenet of responsible research. This guide provides essential, immediate safety and logistical information for handling 5-Bromo-2-(difluoromethoxy)pyridine, a halogenated pyridine derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes data from closely related structural analogs, such as 4-Bromo-2-(difluoromethoxy)pyridine, to provide a robust safety protocol.[1] The principles outlined here are grounded in established laboratory safety standards and are designed to empower you with the knowledge to work safely and effectively.

Hazard Identification and Risk Assessment

Understanding the potential hazards of a chemical is the first step in ensuring a safe working environment. Based on the data for analogous compounds, this compound is expected to present several health risks.

GHS Hazard Classification Summary (Based on 4-Bromo-2-(difluoromethoxy)pyridine) [1]

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2] The difluoromethoxy group and the bromine atom contribute to the compound's reactivity and potential for biological activity, necessitating careful handling to avoid adverse health effects.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following PPE is mandatory:

  • Eye Protection : Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection : Chemically resistant gloves are essential. Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for any signs of degradation or perforation before use. Contaminated gloves should be disposed of immediately following established laboratory procedures.

  • Body Protection : A full-length laboratory coat with long sleeves is required to protect against skin contact.

  • Respiratory Protection : All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[3] If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

Safe Handling Procedures: A Step-by-Step Approach

Adherence to a strict handling protocol is crucial for minimizing exposure risk.

  • Preparation : Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. The work area should be clean and uncluttered.

  • Weighing and Transferring :

    • Perform all weighing and transferring operations within a chemical fume hood.

    • Use a disposable weighing boat to prevent contamination of balances.

    • When transferring the compound, do so slowly and carefully to avoid creating dust or aerosols.

  • In-Use :

    • Keep all containers of the compound tightly sealed when not in use.

    • Avoid contact with skin, eyes, and clothing.[2]

    • Do not eat, drink, or smoke in the laboratory.[4]

  • Post-Handling :

    • Thoroughly clean the work area after handling is complete.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

Storage Requirements: Maintaining Chemical Integrity and Safety

Proper storage is essential for both safety and maintaining the purity of the compound.

  • Store this compound in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly closed to prevent the ingress of moisture and to minimize the release of vapors.[2]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

Spill Management: A Proactive Approach to Accidents

In the event of a spill, a swift and organized response is critical to mitigate any potential hazards.

Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup Procedure
  • Small Spills (inside a chemical fume hood) :

    • Wearing the appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1]

    • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[5]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a chemical fume hood) :

    • Immediately evacuate the area and alert your supervisor and the institutional safety officer.[3]

    • Prevent entry into the affected area.

    • Allow only trained personnel with appropriate respiratory protection to re-enter the area for cleanup.

Disposal Plan: Responsible Waste Management

The disposal of this compound and any contaminated materials must be handled in accordance with all local, state, and federal regulations.

  • Waste Collection :

    • Collect all waste, including unused product, contaminated absorbents, and disposable PPE, in a designated and clearly labeled hazardous waste container.[6]

  • Container Labeling :

    • Ensure the waste container is labeled with the full chemical name and a description of the contents.

  • Storage of Waste :

    • Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[7] Do not pour any of this chemical down the drain.

First Aid Measures: Immediate Response to Exposure

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

  • Inhalation : Move the affected person to fresh air immediately.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.

By adhering to these safety protocols, you can confidently and safely handle this compound in your research endeavors, ensuring the well-being of yourself and your colleagues while advancing the frontiers of science.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.